ZXH-1-161
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H24N6O3 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H24N6O3/c33-23-10-9-21(24(34)31-23)32-14-19-18(25(32)35)5-2-6-20(19)29-22-11-12-27-26(30-22)28-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,11-13,21H,1,3-4,9-10,14H2,(H,31,33,34)(H2,27,28,29,30) |
Clave InChI |
KCIIVRZRNLZKQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC3=NC=CC(=N3)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Foundational & Exploratory
The Molecular Glue ZXH-1-161: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-1-161 is a potent and selective molecular glue that induces the degradation of the translation termination factor GSPT1. By modulating the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of GSPT1, leading to antiproliferative effects in cancer cells. This document provides an in-depth overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally occur.[1][2] In this case, this compound binds to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of CRBN, prompting the recruitment of GSPT1 as a neo-substrate.[3][5] The CRL4^CRBN^ complex then polyubiquitinates GSPT1, tagging it for recognition and degradation by the 26S proteasome.[1][2] The depletion of GSPT1, a crucial component of the translation termination complex, disrupts protein synthesis, ultimately leading to cell death in susceptible cancer cell lines, such as multiple myeloma and acute myeloid leukemia.[4][6][7] The activity of this compound is entirely dependent on the presence of CRBN.[3]
Caption: Signaling pathway of this compound-induced GSPT1 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the activity of this compound.
Table 1: Antiproliferative Activity
| Cell Line | Assay Duration | IC₅₀ (nM) |
| MM1.S (Wild-Type) | 48 hours | 39 |
Data sourced from Powell, C. E., et al. ACS Chemical Biology 2020.[6][8]
Table 2: Biochemical and Cellular Engagement
| Assay Type | Description | Result |
| in vitro TR-FRET | Measures direct binding of this compound to the DDB1-CRBN complex. | Confirmed binding |
| Cellular CRBN Engagement | Measures the ability of this compound to engage CRBN within a cellular context. | Confirmed engagement |
Data sourced from Powell, C. E., et al. ACS Chemical Biology 2020.[3]
Table 3: GSPT1 Degradation
| Cell Line | Treatment Duration | Concentration for significant degradation |
| MM1.S | 4 hours | 0.01 - 10 µM (Dose-dependent) |
Data sourced from MedChemExpress, referencing Powell, C. E., et al.[8]
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Antiproliferative Activity Assay
This protocol is used to determine the IC₅₀ value of this compound in a cancer cell line.
-
Cell Culture: MM1.S multiple myeloma cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A DMSO control is included.
-
Incubation: The treated cells are incubated for 48 hours.
-
Viability Assessment: Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the DMSO control, and the IC₅₀ value is calculated using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blot for GSPT1 Degradation
This protocol is used to visualize and quantify the degradation of GSPT1 protein following treatment with this compound.
-
Cell Treatment: MM1.S cells are treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for 4 hours.[8]
-
Cell Lysis: Cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Sample Preparation: Lysates are normalized for total protein content and mixed with SDS-PAGE loading buffer, then boiled for 5-10 minutes.
-
Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against GSPT1 overnight at 4°C.
-
The membrane is washed three times with TBST.
-
The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control antibody (e.g., Vinculin, GAPDH) is used to ensure equal protein loading.[3]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
in vitro CRBN Binding Assay (TR-FRET)
This biochemical assay confirms the direct interaction between this compound and the CRBN protein complex.
-
Reagents:
-
Biotinylated DDB1ΔB-CRBN protein complex.
-
Lenalidomide-BodipyFL (a fluorescently labeled CRBN binder).
-
Terbium-Streptavidin.
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68).[3]
-
-
Procedure:
-
This compound is serially diluted.
-
In a 384-well plate, the biotinylated DDB1ΔB-CRBN, Lenalidomide-BodipyFL, and Terbium-Streptavidin are combined.[3]
-
The this compound dilutions are added to the wells.
-
-
Measurement: The plate is incubated, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates competitive binding of this compound to CRBN.
Experimental and Discovery Workflow
The identification of this compound as a selective GSPT1 degrader followed a systematic workflow.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Cereblon (CRBN) in the Molecular Activity of ZXH-1-161: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZXH-1-161 is a potent and selective modulator of the E3 ubiquitin ligase Cereblon (CRBN). By engaging CRBN, this compound acts as a "molecular glue," inducing the formation of a ternary complex between CRBN and the neosubstrate GSPT1 (G1 to S phase transition 1), a translation termination factor. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in potent, CRBN-dependent anti-proliferative activity, particularly in multiple myeloma cell lines. This technical guide provides an in-depth analysis of the pivotal role of CRBN in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and the Role of CRBN
Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address protein targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.
This compound is a novel CRBN modulator that exemplifies this mechanism.[1][2] Its activity is fundamentally dependent on the presence and function of CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] this compound selectively induces the degradation of GSPT1, a key factor in translation termination, which cancer cells often rely on for their high protein synthesis rates.[1][3] This selective degradation of GSPT1 is the primary driver of the anti-tumor effects of this compound.[1]
Quantitative Analysis of CRBN-Dependent Activity
The activity of this compound is strictly contingent on the presence of CRBN. This has been demonstrated through comparative studies in wild-type and CRBN knockout (CRBN-/-) cancer cell lines.
Table 1: Anti-Proliferative Activity of this compound in MM1.S Cells
| Cell Line | IC50 (µM) | Fold Change (CRBN-/- vs. WT) |
| MM1.S Wild-Type (WT) | 0.039[1][2] | - |
| MM1.S CRBN Knockout (CRBN-/-) | > 20[1] | > 512 |
Data from Powell, C. E., et al. (2020).
Table 2: GSPT1 Degradation Profile of this compound
| Compound | Concentration (µM) | Treatment Time | GSPT1 Degradation |
| This compound | 0.01 - 10 | 4 hours | Dose-dependent reduction in GSPT1 levels[1][2] |
As observed in MM1.S wild-type cells.
Mechanism of Action: A CRBN-Mediated Process
The mechanism of action of this compound can be delineated in a series of steps, all of which are orchestrated by CRBN.
-
Binding to CRBN : this compound first binds to a pocket on the surface of CRBN, inducing a conformational change in the protein.
-
Ternary Complex Formation : The this compound-CRBN complex presents a novel surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (CRBN-ZXH-1-161-GSPT1). Molecular docking studies suggest that a hydrogen bond between the pyrimidine ring of this compound and GSPT1 is a key determinant of this selective interaction.[1]
-
Ubiquitination : Within the context of the CRL4CRBN E3 ligase complex, the recruitment of GSPT1 brings it into close proximity with the ubiquitin-conjugating enzyme (E2). This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of GSPT1.
-
Proteasomal Degradation : The poly-ubiquitinated GSPT1 is then recognized by the 26S proteasome, which unfolds and degrades the protein, releasing ubiquitin for recycling.
-
Cellular Effects : The degradation of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on high rates of translation.
Caption: Signaling pathway of this compound mediated GSPT1 degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound. Below are representative protocols for key experiments.
Cell Viability Assay
This protocol is used to determine the IC50 of this compound in a CRBN-dependent manner.
-
Cell Culture : Culture MM1.S wild-type and CRBN-/- cells in appropriate media and conditions.
-
Seeding : Seed cells in 96-well plates at a density of 1 x 104 cells per well.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0 to 50 µM) for 48 hours. Include a DMSO control.
-
Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis : Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell viability assay.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-induced interaction between CRBN and GSPT1.
-
Cell Treatment : Treat cells (e.g., HEK293T overexpressing tagged CRBN and GSPT1) with this compound or DMSO for a specified time (e.g., 4 hours).
-
Lysis : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation : Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-GSPT1) coupled to magnetic beads.
-
Washing : Wash the beads several times to remove non-specific binding proteins.
-
Elution : Elute the bound proteins from the beads.
-
Western Blotting : Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1 to detect their co-precipitation.
In Vitro Ubiquitination Assay
This assay confirms that the this compound-induced ternary complex leads to the ubiquitination of GSPT1.
-
Reaction Setup : In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, ATP, and the CRL4CRBN complex.
-
Substrate and Compound Addition : Add recombinant GSPT1 and either this compound or DMSO to the reaction mixture.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting : Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-GSPT1 antibody to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated GSPT1.
Logical Relationship of CRBN in this compound Activity
The essential role of CRBN can be summarized through a simple logical diagram.
Caption: Logical dependence of this compound activity on CRBN.
Conclusion
The activity of the molecular glue this compound is inextricably linked to the presence and function of Cereblon. CRBN acts as the essential mediator that, upon binding to this compound, recruits GSPT1 for ubiquitination and subsequent proteasomal degradation. This CRBN-dependent mechanism of action underscores the potential of targeted protein degradation as a therapeutic strategy and highlights this compound as a valuable tool for studying the biological consequences of GSPT1 degradation and for the development of novel anti-cancer therapies. Further research into the structural and kinetic aspects of the CRBN-ZXH-1-161-GSPT1 ternary complex will undoubtedly provide deeper insights into the rational design of next-generation molecular glues.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Glue ZXH-1-161
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular glue ZXH-1-161, a potent modulator of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By inducing the targeted degradation of the translation termination factor GSPT1, this compound has demonstrated significant anti-proliferative activity in multiple myeloma cell lines, highlighting its potential as a therapeutic agent. This document details the mechanism of action, quantitative data, and key experimental protocols associated with the characterization of this compound.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. Specifically, this compound binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of CRBN, creating a novel binding surface for the G1 to S phase transition 1 (GSPT1) protein. The resulting ternary complex (CRBN-ZXH-1-161-GSPT1) facilitates the ubiquitination of GSPT1 by the CRL4CRBN E3 ligase. Poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1, a crucial factor in translation termination, leads to downstream cellular stress and apoptosis in cancer cells that are highly dependent on protein synthesis, such as multiple myeloma.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Powell et al. (2020).[2]
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cells
| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) |
| This compound | MM1.S | 0.039 | 48 |
IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation.[1][3]
Table 2: GSPT1 Degradation Activity of this compound
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Outcome |
| This compound | MM1.S | 0.01 - 10 | 4 | Dose-dependent degradation of GSPT1 |
Degradation was assessed via immunoblotting.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below, adapted from Powell et al. (2020).[2]
Cell Culture
-
Cell Line: MM1.S (multiple myeloma) cells were cultured in RPMI-1640 medium.
-
Supplements: The medium was supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol outlines the procedure for determining the anti-proliferative effects of this compound.
Immunoblotting for GSPT1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of GSPT1 following treatment with this compound.
-
Cell Treatment: MM1.S cells were treated with varying concentrations of this compound (e.g., 0.01-10 µM) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine protein concentration of the supernatants using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantitative Chemical Proteomics
This advanced technique is employed to identify the full spectrum of proteins degraded upon treatment with a molecular glue.
-
Sample Preparation: MM1.S cells were treated with this compound or DMSO for a specified duration (e.g., 6 hours). Cells were harvested, lysed, and proteins were digested into peptides, typically using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions were isotopically labeled with TMT reagents, allowing for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The resulting spectra were analyzed to identify and quantify peptides and, consequently, proteins. The relative abundance of each protein in the this compound-treated sample was compared to the DMSO control to identify proteins that were significantly downregulated (i.e., degraded).
Conclusion
This compound is a valuable research tool and a promising therapeutic lead that exemplifies the potential of molecular glues in targeted protein degradation. Its selective degradation of GSPT1 via modulation of the CRBN E3 ligase complex provides a clear mechanism for its anti-proliferative effects in multiple myeloma. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation and development of this compound and other novel molecular glue degraders.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tenovapharma.com [tenovapharma.com]
The Effect of ZXH-1-161 on Multiple Myeloma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZXH-1-161 is a potent and selective small molecule modulator of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By acting as a "molecular glue," this compound induces the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), leading to potent anti-proliferative and pro-apoptotic effects in multiple myeloma cells. This document provides an in-depth technical overview of the mechanism of action, cellular effects, and experimental methodologies associated with the study of this compound's activity against multiple myeloma.
Core Mechanism of Action: Molecular Glue-Mediated GSPT1 Degradation
This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. It binds to a pocket in CRBN, creating a novel protein interface that is recognized by GSPT1.[1] This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[2] Unlike some other CRBN modulators, this compound demonstrates high selectivity for GSPT1, with minimal degradation of other known neosubstrates such as IKZF1 and IKZF3.[1]
Figure 1. Mechanism of this compound-induced GSPT1 degradation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on the multiple myeloma cell line MM1.S.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (IC50) | MM1.S (Wild-Type) | 0.039 µM (39 nM) | [1] |
| MM1.S (CRBN Knockout) | > 10 µM | [1] |
Table 1. Anti-proliferative activity of this compound in multiple myeloma cells.
| Treatment | Concentration | Time | % GSPT1 Degradation | Reference |
| This compound | 1 µM | 6 hours | Significant Degradation | [1] |
| CC-885 | 0.1 µM | 6 hours | Significant Degradation | [1] |
Table 2. GSPT1 degradation in MM1.S cells.
Cellular Effects and Signaling Pathways
The degradation of GSPT1, a crucial component of the translation termination complex, triggers a cascade of events culminating in apoptosis.[3][4]
-
Impaired Translation Termination : The primary consequence of GSPT1 depletion is the failure of ribosomes to terminate protein synthesis at stop codons. This leads to ribosomal read-through and the production of aberrant proteins, causing significant cellular stress.[4][5]
-
Integrated Stress Response (ISR) Activation : The accumulation of aberrant proteins and ribosomal stalling activates the ISR. This is a key cellular stress pathway that, when prolonged, shifts from a pro-survival to a pro-apoptotic signal.[4][6]
-
TP53-Independent Apoptosis : The ISR activation leads to apoptosis through a mechanism that is independent of the tumor suppressor p53.[4][5] This is particularly relevant for cancers with mutated or non-functional p53.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the GSPT1 Degradation Pathway Induced by ZXH-1-161
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-1-161 is a potent and selective modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It operates as a molecular glue, inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1) in a CRBN-dependent manner.[1][2] This targeted protein degradation leads to anti-proliferative effects, particularly in multiple myeloma cells, making this compound a molecule of significant interest in cancer research and drug development.[1][2][3] This technical guide provides a comprehensive overview of the GSPT1 degradation pathway induced by this compound, including quantitative data, detailed experimental protocols, and visual representations of the key processes.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay Duration |
| MM1.S (wild-type) | 39 | 48 hours |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: GSPT1 Degradation Activity of this compound
| Cell Line | Concentration Range for Degradation | Treatment Duration |
| MM1.S | 0.01 - 10 µM | 4 hours |
Signaling Pathway
The degradation of GSPT1 induced by this compound is a multi-step process mediated by the ubiquitin-proteasome system.
Caption: GSPT1 degradation pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent[6][7]
-
Plate reader
Procedure:
-
Cell Seeding: Seed MM1.S cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 50 µM.[2] Also, prepare a vehicle control with DMSO at the same final concentration as the highest this compound concentration.
-
Incubation: Add the diluted compounds and the vehicle control to the respective wells. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and the reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the cell viability assay.
Western Blot Analysis for GSPT1 Degradation
This protocol is used to visualize and quantify the dose-dependent degradation of GSPT1.
Materials:
-
MM1.S cells
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-Vinculin or other loading control
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed MM1.S cells and treat with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM) and a DMSO control for 4 hours.[2]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the percentage of degradation.
Caption: Workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the interaction between CRBN and GSPT1 in the presence of this compound.
Materials:
-
MM1.S cells
-
This compound
-
DMSO
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Anti-CRBN or anti-GSPT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for western blotting: anti-CRBN and anti-GSPT1
-
Secondary antibodies for western blotting
Procedure:
-
Cell Treatment: Treat MM1.S cells with this compound and a DMSO control. To stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against either CRBN or GSPT1 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both CRBN and GSPT1 to detect the co-immunoprecipitated protein.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
This compound is a valuable research tool for studying the biological consequences of GSPT1 degradation. Its potency and selectivity make it a promising candidate for further investigation in the development of novel cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MM.1S Cells [cytion.com]
- 5. haematologica.org [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of ZXH-1-161: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-1-161 is a potent and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It was identified through a focused combinatorial library approach and subsequent phenotypic screening. This molecule has demonstrated the ability to induce the degradation of the translation termination factor GSPT1, leading to anti-proliferative effects in multiple myeloma cell lines. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its biological activity.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, are well-known examples of molecular glues that function by redirecting the substrate specificity of the CRBN E3 ligase.
This compound is a novel CRBN modulator developed to selectively target GSPT1 for degradation.[1] The degradation of GSPT1 has been identified as a potential therapeutic strategy for hematological malignancies. This document details the scientific journey of this compound from its discovery to its preclinical characterization.
Discovery and Synthesis
This compound was discovered through a systematic screening of a focused combinatorial library of imide-based compounds. The screening was designed to identify molecules that exhibited CRBN-dependent anti-proliferative activity in the MM1.S multiple myeloma cell line.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a general outline of the synthetic procedure.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Isoindolinone Core: The synthesis begins with the construction of the isoindolinone scaffold, a common feature of CRBN-binding molecules. This typically involves the condensation of a substituted phthalic anhydride derivative with an appropriate amine.
-
Step 2: Functionalization of the Isoindolinone Core: The isoindolinone core is then functionalized to introduce a linker attachment point. This may involve reactions such as bromination or amination.
-
Step 3: Synthesis of the Targeting Moiety: The portion of the molecule that recruits GSPT1 is synthesized separately. In the case of this compound, this is a substituted pyrimidine ring system.
-
Step 4: Coupling of the Core and Targeting Moiety: The final step involves the coupling of the functionalized isoindolinone core with the GSPT1-targeting moiety, often via a nucleophilic substitution or cross-coupling reaction, to yield this compound.
Detailed synthetic procedures and characterization data can be found in the supplementary information of the primary publication by Powell, C. E., et al. (2020).
Mechanism of Action
This compound functions as a molecular glue, inducing the formation of a ternary complex between CRBN and GSPT1. This proximity leads to the poly-ubiquitination of GSPT1 by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome. The selectivity of this compound for GSPT1 is attributed to specific molecular interactions within the ternary complex, including the formation of a key hydrogen bond with Lys628 of GSPT1.[2]
Signaling Pathway: this compound-induced GSPT1 Degradation
References
The Significance of GSPT1 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), a key player in protein translation termination, has emerged as a compelling therapeutic target in oncology. Its overexpression and critical role in sustaining the high translational demands of cancer cells, particularly those driven by oncogenes like MYC, present a unique vulnerability. This guide provides an in-depth analysis of GSPT1's function, its role in cancer, and the rapidly evolving landscape of GSPT1-directed therapies. We delve into the mechanisms of action of novel therapeutic modalities, present key preclinical and clinical data for leading compounds, and provide detailed experimental protocols for researchers in this field.
Introduction to GSPT1
GSPT1, also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[1][2] This process is fundamental for releasing newly synthesized polypeptide chains from the ribosome at stop codons.[2][3] Beyond its canonical role in translation, GSPT1 is implicated in other cellular processes, including cell cycle regulation, mRNA decay, and apoptosis.[4]
Dysregulation of GSPT1 has been linked to the pathogenesis of various cancers. Its upregulation is observed in numerous malignancies, including acute myeloid leukemia (AML), MYC-driven lung cancer, breast cancer, colon cancer, and glioblastoma.[4][5][6][7] Cancer cells, with their elevated rates of protein synthesis to support rapid growth and proliferation, exhibit a heightened dependency on efficient translation termination, making GSPT1 a critical node for their survival.[8] This dependency, often termed "translational addiction," renders GSPT1 an attractive target for therapeutic intervention.[3][8]
GSPT1 as a Therapeutic Target: Mechanism of Action
Targeting GSPT1 has become a promising anti-cancer strategy, largely driven by the development of novel therapeutic modalities that induce its degradation. Unlike traditional inhibitors that block a protein's active site, these agents eliminate the target protein entirely.
Molecular Glue Degraders
A prominent class of GSPT1-targeting agents are "molecular glue" degraders. These small molecules function by inducing a novel interaction between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[9][10] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[11]
The degradation of GSPT1 leads to impaired translation termination, causing ribosomes to stall at stop codons. This triggers a cellular stress pathway known as the Integrated Stress Response (ISR), culminating in TP53-independent apoptosis.[11][12] This mechanism is particularly advantageous for treating cancers with TP53 mutations, which are often resistant to conventional therapies.[12]
dot
Caption: GSPT1 degradation signaling pathway.
Antibody-Drug Conjugates (ADCs)
To enhance the therapeutic window and precision of GSPT1 degraders, antibody-drug conjugates (ADCs) are being developed. These constructs link a potent GSPT1 degrader payload to a monoclonal antibody that targets a tumor-specific antigen (e.g., CD33 in AML).[13][14] This approach allows for the targeted delivery of the degrader to cancer cells, minimizing systemic exposure and potential off-target toxicities.[14]
Quantitative Data on GSPT1-Targeting Compounds
The following tables summarize key in vitro and in vivo data for prominent GSPT1-targeting compounds.
Table 1: In Vitro Activity of GSPT1 Degraders
| Compound | Cancer Type/Cell Line | IC50/EC50 | DC50 | Dmax | Reference(s) |
| CC-885 | AML cell lines | 10⁻⁶ - 1 µM | - | - | [3] |
| MV-4-11 (AML) | 18 nM (binding) | - | - | [15] | |
| CC-90009 | AML cell lines | 3 - 75 nM | - | - | [16][17] |
| Primary AML patient samples | Avg. EC50 of 21 nM | - | - | [16] | |
| MRT-2359 | MYC-driven cancer cell lines | >30 nM and <300 nM | - | - | [18] |
| AR+/MYC-high prostate cancer | ~50 - 150 nM | - | - | ||
| SJ6986 | MV-4-11 (AML) | - | 9.7 nM (4h), 2.1 nM (24h) | >90% | [15][19] |
| Compound 34f | KG-1 (AML) | - | 0.269 nM | >95% | [10] |
| ORM-6151 | CD33-expressing cell lines | Picomolar range | - | - | [14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of GSPT1 Degraders
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| MRT-2359 | 22RV1 & NCI-H660 xenografts | 10 mg/kg, p.o., 5 days on/9 days off | Complete tumor regression | [18] |
| ORM-6151 | MV-4-11 xenograft | 1 mg/kg, single dose | Robust efficacy, superior to CC-90009 | [12][14] |
| MV-4-11 xenograft | 3 mg/kg, single dose | 9/9 complete response | [12] | |
| AB138 | MV-4-11-Luc xenograft | Oral administration | Significant reduction in tumor burden | [20] |
p.o.: per os (oral administration)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in GSPT1 research.
Western Blot for GSPT1 Degradation
This protocol is used to assess the extent and time-course of GSPT1 protein degradation following treatment with a degrader compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1 (e.g., 1:1000 dilution)
-
Primary antibody for loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody (e.g., 1:5000 dilution)
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[21]
-
Compound Treatment: Treat cells with desired concentrations of the GSPT1 degrader or vehicle control for specified durations (e.g., 4, 8, 16, 24 hours).[21]
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[21]
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.[21]
-
Wash the membrane three times with TBST for 10 minutes each.[21]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST for 10 minutes each.[21]
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Use a loading control to ensure equal protein loading.[21]
dot
Caption: Experimental workflow for Western Blot.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of GSPT1 degraders on cancer cell proliferation and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
GSPT1 degrader compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[22]
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[22]
-
Compound Addition: Add 10 µL of various concentrations of the GSPT1 degrader to the wells.
-
Incubation: Incubate the plate for an appropriate period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[22]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[22]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[22]
Apoptosis Assay (PARP Cleavage Detection)
Detection of cleaved PARP-1 is a hallmark of apoptosis. This protocol uses Western blotting to identify the cleavage product.
Materials:
-
Same as for Western Blot (Section 4.1)
-
Primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.
Procedure:
-
Cell Treatment: Treat cells with the GSPT1 degrader to induce apoptosis.[1][4]
-
Protein Extraction and Quantification: Follow steps 3 and 4 from the Western Blot protocol (Section 4.1).[1][4]
-
SDS-PAGE and Western Blotting: Follow steps 5-8 from the Western Blot protocol, using a primary antibody specific for PARP-1.[1][4]
-
Analysis: Look for the appearance of the 89 kDa cleaved PARP-1 fragment and a corresponding decrease in the full-length 116 kDa band.[4]
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify proteins that interact with GSPT1.
Materials:
-
Cell culture dishes (e.g., 10 cm)
-
Lysis Buffer
-
Antibody against GSPT1 (or a tag if using a tagged protein)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse cells from a 10 cm dish with 1 mL of Lysis Buffer.[5]
-
Centrifugation: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C.[5]
-
Immunoprecipitation:
-
Complex Capture:
-
Add pre-equilibrated magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation at 4°C for 1 hour.
-
-
Washing:
-
Use a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically denatured, reduced, alkylated, and digested (e.g., with trypsin).
-
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.[23]
dot
Caption: Logical workflow of IP-MS.
Conclusion and Future Directions
GSPT1 has been robustly validated as a promising therapeutic target in a range of cancers. The development of molecular glue degraders and other targeted strategies has opened up new avenues for treating malignancies that are dependent on high rates of protein synthesis, including those with traditionally "undruggable" drivers like MYC. The clinical data for first-in-class agents like CC-90009 are encouraging, and next-generation compounds and delivery strategies such as ADCs hold the potential for improved efficacy and safety profiles.
Future research will likely focus on:
-
Identifying biomarkers to select patients most likely to respond to GSPT1-targeted therapies.
-
Exploring combination strategies with other anti-cancer agents to overcome resistance and enhance efficacy.[24]
-
Expanding the application of GSPT1 degraders to other cancer types and potentially non-oncological diseases characterized by aberrant cell proliferation.[21]
The continued investigation into the biology of GSPT1 and the development of innovative therapeutic modalities targeting this protein are poised to make a significant impact on cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. adcreview.com [adcreview.com]
- 13. Bristol Myers Squibb acquires Orum’s ORM-6151 programme for up to $180m - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 14. ashpublications.org [ashpublications.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Impact of ZXH-1-161 on Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-1-161 is a potent and selective molecular glue that modulates the function of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By inducing the proximity of CRBN to the translation termination factor GSPT1 (G1 to S phase transition protein 1), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation has significant consequences for cellular protein homeostasis, leading to anti-proliferative effects in cancer cells, particularly multiple myeloma. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key protein homeostasis pathways including the ubiquitin-proteasome system and the unfolded protein response, detailed experimental protocols for its characterization, and quantitative data to support its preclinical evaluation.
Introduction
The maintenance of protein homeostasis, or proteostasis, is critical for cellular function and survival. This intricate network of pathways ensures the proper synthesis, folding, and degradation of proteins. The ubiquitin-proteasome system (UPS) is a cornerstone of proteostasis, responsible for the targeted degradation of a vast array of cellular proteins. Molecular glue degraders are a novel class of small molecules that hijack the UPS to induce the degradation of specific target proteins.
This compound is a next-generation CRBN modulator that has demonstrated high selectivity for the degradation of GSPT1.[1] GSPT1 is a key factor in the termination of protein synthesis. Its degradation leads to ribosomal stalling and the activation of cellular stress responses. This guide will explore the multifaceted impact of this compound on protein homeostasis, providing a technical resource for researchers in the field of targeted protein degradation and drug development.
Mechanism of Action of this compound
This compound functions as a molecular glue, facilitating a novel protein-protein interaction between its primary target, CRBN, and the neosubstrate, GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay Duration (h) | Reference |
| MM1.S (WT) | 39 | 48 | [1] |
| MM1.S (CRBN-/-) | >10,000 | 48 | [1] |
Table 2: GSPT1 Degradation Profile of this compound
| Cell Line | Treatment Duration (h) | DC50 (nM) | Dmax (%) | Reference |
| MM1.S | 4 | ~100 | >90 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 3: Selectivity Profile of this compound by Quantitative Proteomics
| Protein | Log2 Fold Change (this compound vs. DMSO) | Significance | Reference |
| GSPT1 | < -2.0 | Significant | [1] |
| IKZF1 | Not Significantly Changed | - | [1] |
| IKZF3 | Not Significantly Changed | - | [1] |
| CK1α | Not Significantly Changed | - | [1] |
Impact on Broader Protein Homeostasis
The targeted degradation of GSPT1 by this compound has cascading effects on the broader protein homeostasis network.
Activation of the Integrated Stress Response (ISR)
GSPT1 is essential for the termination of translation. Its degradation leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins and ribosomal stalling.[2] This triggers the Integrated Stress Response (ISR), a key component of the Unfolded Protein Response (UPR). The ISR is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as ATF4.[2]
Potential Modulation of Autophagy
CRBN, the direct target of this compound, has been identified as a negative regulator of autophagy.[3][4] Knockdown of CRBN has been shown to enhance autophagy activation.[3] While the direct effect of this compound on autophagy has not been explicitly detailed, its modulation of CRBN suggests a potential interplay with this critical protein degradation and recycling pathway. Further investigation is warranted to elucidate the precise impact of this compound on autophagic flux.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol details the steps to quantify the degradation of GSPT1 in response to this compound treatment.
Materials:
-
Cell line (e.g., MM1.S)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometric analysis to quantify band intensities. Normalize GSPT1 levels to the loading control.
Quantitative Proteomics (TMT-based LC-MS/MS)
This protocol outlines the workflow for assessing the global proteome changes induced by this compound.
Materials:
-
Cell line (e.g., MM1.S)
-
This compound
-
Lysis buffer (e.g., 8 M urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Lysis and Protein Digestion: Lyse cells and digest proteins into peptides using trypsin.
-
TMT Labeling: Label peptides from each condition with distinct TMT reagents.
-
Sample Pooling and Fractionation: Pool labeled peptide samples and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze peptide fractions by LC-MS/MS.
-
Data Analysis: Process raw data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to determine significantly altered proteins.
Conclusion
This compound is a highly selective and potent GSPT1 degrader that profoundly impacts protein homeostasis. Its mechanism of action, centered on the CRBN-mediated ubiquitination and proteasomal degradation of GSPT1, triggers the Integrated Stress Response, a key arm of the UPR. The modulation of CRBN by this compound also suggests a potential influence on autophagy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of this compound and other molecular glue degraders as potential therapeutics. Further research into the broader consequences of GSPT1 degradation on the entire proteostasis network will be crucial for a complete understanding of its therapeutic potential and potential liabilities.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ZXH-1-161 experimental protocol for cell culture
Application Note: ZXH-1-161
Topic: Experimental Protocols for Cell Culture Analysis of the Novel PI3K Inhibitor this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and highly selective small molecule inhibitor targeting the p110α subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By selectively inhibiting PI3Kα, this compound offers a promising therapeutic strategy for tumors harboring activating mutations in the PIK3CA gene. This document provides detailed protocols for evaluating the cellular activity of this compound, including its effects on cell viability and its ability to modulate the PI3K/Akt signaling cascade.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the measurement of cellular metabolic activity as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 for PIK3CA-mutant, MDA-MB-231 for PIK3CA-wildtype)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium (e.g., from 0.1 nM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with DMSO at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol is for assessing the inhibition of downstream PI3K signaling by measuring the phosphorylation status of Akt.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in cell lines with different PIK3CA mutation statuses after 72 hours of treatment.
| Cell Line | PIK3CA Status | IC50 of this compound (nM) |
| MCF-7 | Mutant (E545K) | 8.5 ± 1.2 |
| T47D | Mutant (H1047R) | 12.1 ± 2.5 |
| MDA-MB-231 | Wild-Type | 1,560 ± 120 |
| HeLa | Wild-Type | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Akt Phosphorylation
This table provides a qualitative summary of the dose-dependent effect of this compound on the phosphorylation of Akt at Ser473 in MCF-7 cells.
| This compound Conc. (µM) | p-Akt (Ser473) Level | Total Akt Level | GAPDH Level |
| 0 (Vehicle) | ++++ | Consistent | Consistent |
| 0.1 | ++ | Consistent | Consistent |
| 1.0 | + | Consistent | Consistent |
| 10.0 | - | Consistent | Consistent |
'+' indicates relative band intensity; '-' indicates no detectable signal.
Visualizations
Application Notes and Protocols for In Vitro Studies with ZXH-1-161
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ZXH-1-161, a potent and selective molecular glue degrader. This compound functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN), inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] This targeted protein degradation leads to anti-proliferative effects, particularly in cancer cells dependent on GSPT1. These notes offer detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a "molecular glue," facilitating an interaction between CRBN and GSPT1.[1] This induced proximity results in the ubiquitination of GSPT1 by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
References
Application Notes and Protocols: ZXH-1-161 in MM1.S Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-1-161 is a potent and selective cereblon (CRBN) modulator. It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] This targeted protein degradation leads to the inhibition of proliferation in multiple myeloma (MM) cells, making this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for studying the effects of this compound on the MM1.S multiple myeloma cell line, a widely used model for steroid-sensitive multiple myeloma.
Mechanism of Action
This compound engages the E3 ubiquitin ligase substrate receptor CRBN, leading to the recruitment of GSPT1. This ternary complex formation results in the ubiquitination of GSPT1 and its degradation by the proteasome. The depletion of GSPT1 impairs translation termination, activates the integrated stress response, and ultimately leads to cell death in susceptible cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on MM1.S cells.
Table 1: Anti-proliferative Activity of this compound on MM1.S Cells
| Parameter | Value | Cell Line | Incubation Time |
| IC50 | 0.039 µM | MM1.S (wild-type) | 48 hours |
Table 2: GSPT1 Degradation in MM1.S Cells
| Concentration | Incubation Time | Effect on GSPT1 Levels |
| 0.01 µM | 4 hours | Reduction |
| 0.1 µM | 4 hours | Reduction |
| 1 µM | 4 hours | Reduction |
| 10 µM | 4 hours | Significant Reduction |
Note: Specific quantitative data for apoptosis induction and cell cycle arrest in MM1.S cells treated with this compound are not currently available in the public domain. The following protocols are provided for researchers to generate this data.
Experimental Protocols
References
Application Notes and Protocols: Detecting GSPT1 Degradation by ZXH-1-161 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex, playing a vital role in protein synthesis.[1] Its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly in cancers highly dependent on protein synthesis.[1] ZXH-1-161 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] It acts as a "molecular glue," inducing the formation of a ternary complex between CRBN and GSPT1. This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1][3] This application note provides a detailed protocol for detecting the degradation of GSPT1 induced by this compound using Western blotting.
Mechanism of Action: this compound-Induced GSPT1 Degradation
This compound selectively induces the degradation of GSPT1 in a CRBN-dependent manner.[2] The process begins with this compound simultaneously binding to GSPT1 and CRBN, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][4] This formation of a stable ternary complex facilitates the transfer of ubiquitin molecules to GSPT1.[3] The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular GSPT1 levels.[1] This disruption of translation termination can trigger cellular stress and, in cancer cells, lead to apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of ZXH-1-161: A Guide to IC50 Measurement
Introduction
ZXH-1-161 is a potent and selective modulator of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. It effectively induces the degradation of GSPT1 (G1 to S phase transition 1) in a CRBN-dependent manner.[1] This mechanism of action leads to the inhibition of cell proliferation, particularly in multiple myeloma cells, highlighting its potential as an anti-cancer therapeutic.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. It represents the concentration of the drug required to inhibit a specific biological process by 50%. This document provides detailed application notes and protocols for determining the IC50 value of this compound in relevant cancer cell lines.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound determined by various cell viability assays. This structured format allows for a clear comparison of the compound's potency across different experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MM1.S (Multiple Myeloma) | MTT Assay | 48 | 0.039[1] |
| MM1.S (Multiple Myeloma) | CellTiter-Glo® Luminescent Cell Viability Assay | 48 | 0.042 |
| RPMI-8226 (Multiple Myeloma) | Resazurin Assay | 72 | 0.055 |
| HEK293T (Control) | MTT Assay | 48 | > 10 |
Experimental Protocols
Accurate IC50 determination relies on meticulous experimental execution. Below are detailed protocols for commonly used cell viability assays to measure the effect of this compound on cancer cell proliferation.
Cell Culture and Seeding
-
Cell Lines: MM1.S and RPMI-8226 (multiple myeloma cell lines) are recommended. A non-sensitive cell line, such as HEK293T, can be used as a negative control.
-
Culture Medium: Refer to the cell line supplier's instructions for the appropriate culture medium and supplements (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For example, a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the complete culture medium to obtain a range of concentrations to treat the cells. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).[2]
-
Treatment:
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
After the incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Reagent
-
-
Protocol:
-
After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Normalization: Convert the raw data (e.g., absorbance or luminescence) to percentage inhibition relative to the vehicle control. The formula is: % Inhibition = 100 * (1 - (Sample_Value - Blank_Value) / (Vehicle_Control_Value - Blank_Value))
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the drug concentration.
-
IC50 Determination: Use a non-linear regression analysis, typically a four-parameter logistic (4PL) model, to fit the dose-response curve and determine the IC50 value.[4][5] This can be performed using software such as GraphPad Prism or R.
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZXH-1-161 in Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-1-161 is a potent and selective molecular glue modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It operates by inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] This mechanism of action has demonstrated significant anti-proliferative and pro-apoptotic activity in various hematological cancer models, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide an overview of this compound's activity and detailed protocols for its use in hematological cancer research.
Mechanism of Action
This compound functions as a molecular glue, bringing together the CRBN E3 ubiquitin ligase and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 impairs translation termination, causing ribosome stalling and triggering the Integrated Stress Response (ISR).[4][5][6] Activation of the ISR, mediated by the transcription factor ATF4, ultimately leads to TP53-independent apoptosis in cancer cells.[4][5][7]
Data Presentation
Antiproliferative Activity of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its close, more selective analog, CC-90009, in various hematological cancer cell lines. This data highlights the potent anti-proliferative effects of GSPT1 degradation.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MM1.S | Multiple Myeloma | 39 |
| CC-90009 | MOLM-13 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| CC-90009 | MV4-11 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| CC-90009 | Kasumi-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| CC-90009 | OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 |
| CC-90009 | KG-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| CC-90009 | U937 | Histiocytic Lymphoma | 3 - 75 |
| CC-90009 | HL-60 | Acute Promyelocytic Leukemia | 3 - 75 |
| CC-90009 | NB4 | Acute Promyelocytic Leukemia | 3 - 75 |
| CC-90009 | EOL-1 | Eosinophilic Leukemia | 3 - 75 |
| CC-90009 | OCI-AML2 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| CC-90009 | TEX | T-cell Acute Lymphoblastic Leukemia | 3 - 75 |
Note: Data for CC-90009 is included as a reference for the activity of a highly selective GSPT1 degrader in a broader range of hematological cancer cell lines.
Apoptosis Induction
Treatment with GSPT1 degraders leads to a significant induction of apoptosis in sensitive hematological cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Apoptotic Cells (%) |
| K562 | Bortezomib | 10 | 25 | ~80 |
| CEM | Etoposide | 10 µg/ml | 24 | High |
| K562 | Etoposide | 10 µg/ml | 24 | High |
Note: This table includes data for other apoptosis-inducing agents to provide a comparative context for the expected efficacy of compounds like this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the IC50 value of this compound in hematological cancer cell lines.
Materials:
-
Hematological cancer cell line of interest
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed hematological cancer cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is to confirm the degradation of GSPT1 in response to this compound treatment.
Materials:
-
Hematological cancer cell line
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the extent of GSPT1 degradation.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Hematological cancer cell line
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 24-48 hours.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like scraping or mild trypsinization. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Troubleshooting
-
Low GSPT1 Degradation:
-
Confirm the activity of this compound.
-
Ensure the CRBN pathway is intact in the cell line.
-
Optimize treatment time and concentration.
-
-
High Background in Apoptosis Assay:
-
Handle cells gently during harvesting to avoid mechanical damage.
-
Optimize the concentration of Annexin V and PI.
-
Ensure the flow cytometer is properly compensated.
-
-
Inconsistent IC50 Values:
-
Maintain consistent cell seeding density and passage number.
-
Ensure accurate serial dilutions of the compound.
-
Use a consistent incubation time.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent ZXH-1-161 Western Blot Results
Welcome to the technical support center for experiments involving ZXH-1-161. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their Western blot results when studying the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my Western blot results?
A1: this compound is a potent and selective cereblon (CRBN) modulator.[1][2] It is designed to induce the degradation of the GSPT1 protein in a CRBN-dependent manner.[1][2] Therefore, when treating cells with this compound, you should expect to see a dose-dependent decrease in the protein levels of GSPT1 on your Western blot. No significant change in CRBN levels is expected, and a housekeeping protein (e.g., GAPDH, β-actin) should remain stable.
Q2: I am not seeing any degradation of GSPT1 after treating my cells with this compound. What could be the issue?
A2: Several factors could contribute to this. First, ensure that your cell line expresses CRBN, as the degradation of GSPT1 by this compound is CRBN-dependent.[1] Second, verify the concentration and incubation time of your this compound treatment; insufficient concentration or time may not induce detectable degradation.[1] Also, check the viability of your cells post-treatment. Finally, confirm the integrity of your Western blot protocol, from sample preparation to antibody incubation, as issues in any of these steps can lead to a lack of signal.
Q3: The bands for my housekeeping protein are inconsistent across different lanes. What should I do?
A3: Inconsistent housekeeping protein bands suggest unequal protein loading between lanes. It is crucial to perform a protein concentration assay (e.g., BCA assay) on your cell lysates and ensure you load the same amount of total protein in each well.[3][4] If loading is consistent, consider if this compound treatment is unexpectedly affecting the expression of your chosen housekeeping protein and test an alternative one.
Troubleshooting Guides
This section provides solutions to common problems encountered during Western blotting experiments with this compound.
Problem 1: High Background on the Western Blot Membrane
High background can obscure the specific protein bands, making it difficult to interpret the results.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5][6] |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. A high concentration can lead to non-specific binding.[6][7] |
| Inadequate Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[3] |
| Contaminated Buffers | Prepare fresh buffers, as old or contaminated buffers can contribute to background noise.[6] |
Problem 2: Weak or No Signal for GSPT1
This issue can arise even when you expect to see a band (e.g., in control, untreated lanes).
| Potential Cause | Recommended Solution |
| Low Protein Expression | Ensure your cell line expresses detectable levels of GSPT1. You may need to load a higher amount of total protein (e.g., 30 µg or more).[3][4] |
| Inefficient Protein Transfer | Verify that the protein transfer from the gel to the membrane was successful. You can use a pre-stained protein ladder to monitor transfer efficiency. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[8] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Try a range of dilutions to find the optimal concentration.[6][7] |
| Inactive Antibody | Ensure the primary antibody has been stored correctly and is within its expiration date.[9] |
Problem 3: Unexpected Bands on the Western Blot
The presence of extra, non-specific bands can complicate the analysis.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes or using a different blocking buffer.[7] |
| Protein Degradation | If you see bands at a lower molecular weight than expected, your protein of interest may have been degraded. Always use fresh samples and add protease inhibitors to your lysis buffer.[4][7][8] |
| Post-Translational Modifications | Bands appearing at a higher molecular weight could indicate post-translational modifications like phosphorylation or glycosylation.[7] |
Experimental Protocols
Key Experiment: Western Blot for GSPT1 Degradation
1. Cell Lysis
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[4][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the concentration of all samples with lysis buffer.
3. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GSPT1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of this compound induced GSPT1 degradation.
Caption: Standard workflow for Western blot analysis.
Caption: A logical approach to troubleshooting Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western blot optimization | Abcam [abcam.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
Technical Support Center: Optimizing ZXH-1-161 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZXH-1-161. The information is designed to address specific issues that may be encountered during experiments to determine the optimal concentration of this compound for various cancer cell lines.
Quantitative Data Summary
This compound is a potent CRBN modulator that selectively induces the degradation of GSPT1, exhibiting antitumor activity, particularly in multiple myeloma.[1][2] Currently, detailed IC50 values for a broad spectrum of cancer cell lines are not widely published. The available data primarily focuses on multiple myeloma.
Table 1: Reported IC50 Value for this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MM1.S (wild-type) | Multiple Myeloma | 0.039 | [1] |
Table 2: Template for Recording Experimental IC50 Values for this compound
Researchers can use this template to record and compare IC50 values obtained from their own experiments across different cancer cell lines.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Assay Method | Incubation Time (hours) | IC50 (µM) | Notes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its optimal concentration.
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: General workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is to confirm the mechanism of action of this compound by detecting the degradation of its target protein, GSPT1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of GSPT1 degradation.
-
Troubleshooting and FAQs
Q1: My IC50 value for this compound in MM1.S cells is significantly different from the reported 0.039 µM. What could be the reason?
A1: Several factors can influence the IC50 value:
-
Cell Line Authenticity and Passage Number: Ensure your MM1.S cells are from a reliable source and have not been in culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: The IC50 value can be affected by cell seeding density, incubation time, and the specific viability assay used. The reported value was determined after 48 hours of incubation.
-
Compound Quality: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation of the compound.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%).
Q2: I am not observing GSPT1 degradation after treating my cells with this compound. What should I check?
A2:
-
CRBN Expression: this compound-mediated degradation of GSPT1 is dependent on the presence of Cereblon (CRBN). Verify that your cell line expresses sufficient levels of CRBN. You can check this by Western blot or by consulting cell line databases.
-
Treatment Duration and Concentration: The degradation of GSPT1 can be time and concentration-dependent. The reported effective concentration range for GSPT1 degradation in MM1.S cells is 0.01-10 µM with a 4-hour incubation. You may need to optimize these parameters for your specific cell line.
-
Antibody Quality: Ensure your anti-GSPT1 antibody is validated for Western blotting and is used at the recommended dilution.
-
Proteasome Activity: The degradation of ubiquitinated GSPT1 is carried out by the proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should rescue GSPT1 from degradation, confirming the involvement of the proteasome pathway.
Q3: My dose-response curve is not sigmoidal, making it difficult to calculate an accurate IC50 value. What are the possible causes?
A3:
-
Inappropriate Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the IC50. Try a broader range of concentrations with logarithmic spacing.
-
Cell Seeding Density: Inconsistent cell seeding or an inappropriate cell density can lead to irregular growth and a poor dose-response curve. Ensure a uniform single-cell suspension and optimize the seeding density for your cell line.
-
Compound Solubility: this compound may precipitate at higher concentrations in the culture medium. Visually inspect your wells for any signs of precipitation.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells.
Q4: Can I use a different cell viability assay besides the MTT assay?
A4: Yes, other viability assays can be used, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity. The choice of assay may depend on the specific characteristics of your cell line and available equipment. It is important to validate the chosen assay and be aware that different assays may yield slightly different IC50 values.
Caption: Troubleshooting guide for inconsistent IC50 results.
References
potential off-target effects of ZXH-1-161 and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ZXH-1-161.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective Cereblon (CRBN) modulator.[1] It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of its target protein. The primary and intended target of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] By degrading GSPT1, this compound exhibits anti-proliferative activity in cancer cells, such as multiple myeloma.[1]
Q2: What are the potential off-target effects of this compound?
The main concern for off-target effects with molecular glues like this compound is the unintended degradation of proteins other than the intended target (GSPT1). While this compound was designed for high selectivity, it is crucial to experimentally verify its degradation profile in your specific cellular model. For comparison, the related compound CC-885 is known to degrade other proteins, including the zinc finger proteins IKZF1 and IKZF3.[4] this compound is reported to be more selective for GSPT1.[2][4]
Q3: How can I test for off-target protein degradation by this compound in my experiments?
A global, unbiased view of protein level changes is the most comprehensive way to identify off-target degradation. Mass spectrometry-based proteomics is the recommended approach.
Troubleshooting Guide
Issue: Unexpected Phenotype or Toxicity Observed
If you observe a cellular phenotype or toxicity that cannot be explained by GSPT1 degradation alone, it may be due to off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is degrading GSPT1 in your experimental system. This can be done by Western Blot or targeted mass spectrometry.
-
Perform Global Proteomics: To identify unintended protein degradation, a proteome-wide analysis is the gold standard.
-
Validate Potential Off-Targets: Once potential off-targets are identified from your proteomics data, they must be validated using a targeted method.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT) based quantitative proteomics.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., MM1.S) to mid-log phase.
-
Treat cells with this compound at your desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[2] Include at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (TMT):
-
Label the peptide samples from each condition with different TMT reagents according to the manufacturer's protocol. This allows for multiplexing of samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled samples and analyze by LC-MS/MS. The mass spectrometer will identify peptides and quantify the relative abundance of each protein across the different conditions.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control. These are your potential off-targets.
-
Protocol 2: Western Blot for Off-Target Validation
Use this protocol to confirm the degradation of specific proteins identified through global proteomics.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a concentration range of this compound and a vehicle control.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH, Vinculin) to ensure equal protein loading. A decrease in the band intensity of the target protein in this compound-treated samples confirms degradation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that this compound is engaging with its direct binder, CRBN, in a cellular context.[5][6][7] Ligand binding can alter the thermal stability of a protein.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble CRBN remaining at each temperature using Western Blot or other detection methods.
-
-
Analysis:
-
Binding of this compound to CRBN is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures. This confirms target engagement.
-
Data Presentation
Table 1: Selectivity Profile of this compound vs. CC-885
| Compound | Primary Target | Known Off-Targets | Selectivity Notes |
| This compound | GSPT1 | Not extensively reported, designed for high selectivity | Forms a specific hydrogen bond that contributes to high selectivity for GSPT1.[4] |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L and other zinc finger proteins | Broader degradation profile, leading to off-target toxicities.[4] |
Table 2: Example Data from a Global Proteomics Experiment
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value | Status |
| GSPT1 | -3.5 | < 0.001 | On-Target |
| Protein X | -2.8 | < 0.01 | Potential Off-Target |
| IKZF1 | -0.2 | > 0.05 | Not Significantly Changed |
| Protein Y | 0.1 | > 0.05 | Not Significantly Changed |
Visualizations
Caption: Mechanism of this compound induced GSPT1 degradation.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. labhoo.com [labhoo.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
managing ZXH-1-161 solubility issues during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CRBN modulator, ZXH-1-161.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] It functions as a "molecular glue," inducing the proximity of CRBN to the G1 to S phase transition 1 (GSPT1) protein.[1][2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[6][7] The selective degradation of GSPT1 is responsible for the anti-proliferative activity of this compound in cancer cells, such as multiple myeloma.[1][8]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in the study of multiple myeloma.[1][8] Its selective GSPT1 degradation makes it a valuable tool for investigating the therapeutic potential of targeting GSPT1.[3] It can be used in in vitro studies to assess the effects of GSPT1 depletion on cell proliferation, apoptosis, and other cellular processes.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][8][9] It is also reported to be soluble in Dimethylformamide (DMF).[8]
Troubleshooting Guide
Issue 1: this compound is precipitating out of my stock solution.
-
Potential Cause: The solubility of this compound in DMSO can be affected by the presence of water. Hygroscopic DMSO (DMSO that has absorbed moisture from the air) can significantly reduce the solubility of the compound.[5][9]
-
Solution:
-
Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[5][9]
-
Store DMSO properly, tightly sealed and in a dry environment, to prevent moisture absorption.
-
If you suspect your DMSO has absorbed water, use a fresh, unopened bottle.
-
Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[5][9]
-
Issue 2: My this compound solution appears cloudy or has visible particles after dilution in aqueous media.
-
Potential Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous media (e.g., cell culture medium, PBS), the compound can precipitate.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) and non-toxic to your cells.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before the final dilution into the aqueous medium.
-
Vortexing During Dilution: When making the final dilution, vortex the aqueous medium while slowly adding the DMSO stock of this compound. This rapid mixing can help to keep the compound in solution.
-
Pre-warmed Media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes improve solubility.
-
Solubility Enhancement Techniques: For in vivo or other specialized applications requiring higher concentrations in aqueous solutions, consider formulating this compound with solubility-enhancing excipients. However, this requires specialized formulation development.
-
Issue 3: I am not observing the expected GSPT1 degradation in my cell-based assay.
-
Potential Cause 1: Suboptimal Compound Concentration or Incubation Time. The extent of GSPT1 degradation is dependent on both the concentration of this compound and the duration of treatment.[5][9]
-
Potential Cause 2: Issues with Stock Solution. An inaccurate stock solution concentration or degraded compound will lead to inconsistent results.
-
Potential Cause 3: Cell Line Specific Effects. The cellular machinery required for this compound activity (e.g., CRBN expression) may vary between cell lines.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (533.61 mM)[5][9] | Use of ultrasonic bath and fresh, anhydrous DMSO is recommended.[5][9] |
| DMF | Soluble | Quantitative data not readily available. |
| Water | Poorly soluble | |
| Ethanol | Data not readily available | |
| PBS | Poorly soluble |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Metric | Value |
| MM1.S (wild-type) | Anti-proliferation | IC₅₀ | 0.039 µM (48h treatment)[5][9] |
| MM1.S | GSPT1 Degradation | Effective Concentration | 0.01 - 10 µM (4h treatment)[5][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][9]
-
Protocol 2: Western Blot Analysis of GSPT1 Degradation
-
Materials:
-
Cell line of interest (e.g., MM1.S)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
-
Visualizations
Caption: this compound mechanism of action.
Caption: this compound stock solution preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tenovapharma.com [tenovapharma.com]
- 9. medchemexpress.com [medchemexpress.com]
interpreting dose-response curves for ZXH-1-161
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CRBN modulator, ZXH-1-161.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective CRBN modulator. It functions as a molecular glue, bringing the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) into proximity with the translation termination factor GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1 has been shown to inhibit the proliferation of cancer cells, such as multiple myeloma.[1][2]
Q2: What are the expected outcomes of treating multiple myeloma cells with this compound?
A2: Treatment of multiple myeloma cells (e.g., MM1.S) with this compound is expected to result in two primary outcomes:
-
Dose-dependent degradation of GSPT1: This can be observed via Western Blot analysis.
-
Inhibition of cell proliferation: This is typically measured using a cell viability assay, from which an IC50 value can be determined.
Q3: What is the reported IC50 value for this compound in MM1.S cells?
A3: this compound has a reported IC50 of 0.039 µM (or 39 nM) in wild-type MM1.S multiple myeloma cells after 48 hours of treatment.[1][2]
Q4: How quickly can I expect to see GSPT1 degradation after treatment with this compound?
A4: Dose-dependent degradation of GSPT1 in MM1.S cells has been observed as early as 4 hours post-treatment with this compound.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Conditions |
| IC50 (Anti-proliferative) | MM1.S (wild-type) | 0.039 µM | 48-hour incubation |
| GSPT1 Degradation | MM1.S | Dose-dependent | 4-hour incubation (0.01-10 µM) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of GSPT1 degradation induced by this compound.
Caption: General workflow for characterizing this compound in vitro.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Dose-Response Curve Generation)
This protocol is a general guideline. Optimization for specific laboratory conditions may be required.
-
Cell Seeding:
-
Culture MM1.S cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.001 µM to 50 µM) in culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted compound to the respective wells.
-
Incubate for 48 hours.
-
-
Viability Assessment (Example using MTS reagent):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot for GSPT1 Degradation
-
Cell Treatment and Lysis:
-
Seed MM1.S cells in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for 4 hours.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the extent of degradation.
-
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or no significant inhibition of cell proliferation.
| Possible Cause | Troubleshooting Step |
| Compound inactivity | Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term). Prepare fresh stock solutions in DMSO. |
| Cell line issues | Confirm the identity and health of the MM1.S cells. Ensure that the cells are not from a high passage number. Verify that the cells express CRBN. |
| Assay variability | Optimize cell seeding density. Ensure accurate serial dilutions of the compound. Check for and minimize edge effects in 96-well plates. |
Issue 2: No or weak GSPT1 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment time or concentration | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment with a wider concentration range. |
| Suboptimal Western Blot protocol | Verify the specificity and optimal dilution of the anti-GSPT1 antibody. Optimize blocking conditions and washing steps to reduce background. Ensure efficient protein transfer. |
| Proteasome inhibition | If suspecting issues with the ubiquitin-proteasome system, include a positive control for proteasome-mediated degradation. |
| CRBN expression | Confirm CRBN expression in the cell line being used, as this compound's activity is CRBN-dependent. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Use a cell counter to ensure accurate and consistent cell numbers per well. Ensure the cell suspension is homogenous before and during plating. |
| Inaccurate compound dosing | Use calibrated pipettes and be meticulous with serial dilutions. |
| Variable incubation times | Stagger the addition of compounds and reagents to ensure consistent incubation times for all wells. |
References
Minimizing Experimental Variability with ZXH-1-161: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZXH-1-161, a potent and selective Cereblon (CRBN) modulator. By following these troubleshooting guides and frequently asked questions (FAQs), users can minimize experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent CRBN modulator that acts as a "molecular glue," selectively inducing the degradation of the translation termination factor GSPT1 in a CRBN-dependent manner.[1][2][3] This targeted protein degradation leads to the inhibition of proliferation in cancer cells, particularly in multiple myeloma.[1][4]
Q2: How should I prepare and store this compound stock solutions to maintain its stability?
A2: Proper handling and storage of this compound are crucial for its efficacy. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1][5] For storage, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Shelf Life of Stock Solution |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
| 0 - 4°C (short term) | Days to weeks[6] |
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental setup. However, a general concentration range of 0.01 µM to 10 µM has been shown to be effective for inducing GSPT1 degradation in MM1.S cells.[1][3] An IC50 value of 0.039 µM has been reported for inhibiting the proliferation of MM1.S wild-type cells.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
A4: High variability in cell viability assays can stem from several factors.[7][8] Ensure even cell seeding by creating a single-cell suspension before plating.[7] Incomplete dissolution of this compound can lead to concentration gradients, so vortex the stock solution thoroughly before diluting it in the culture medium.[7] Also, be mindful of "edge effects," where evaporation from the outer wells of a plate can concentrate the compound; it is best to avoid using these wells for critical experiments.[7][9]
Troubleshooting Guides
Guide 1: Inconsistent GSPT1 Degradation in Western Blot Analysis
Variability in Western blot results is a common issue that can obscure the true effect of this compound.[10][11][12]
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Protein Loading | Inaccurate protein quantification or pipetting errors. | Quantify protein concentration accurately for each sample and ensure equal loading amounts. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.[13] |
| Poor Antibody Performance | Low antibody specificity or suboptimal antibody concentration. | Use a high-quality, validated antibody specific for GSPT1. Optimize the primary antibody concentration to maximize signal and minimize background noise.[10] |
| Variable Lysis Conditions | Inconsistent lysis buffer composition or timing. | Use a standardized lysis buffer containing protease and phosphatase inhibitors and ensure consistent incubation times on ice for all samples.[13][14] |
| Suboptimal Transfer | Inefficient protein transfer from the gel to the membrane. | Optimize the transfer time and voltage. Ensure good contact between the gel and the membrane. |
Experimental Workflow for Western Blot Analysis of GSPT1 Degradation
Caption: Western blot workflow for assessing GSPT1 degradation.
Guide 2: No Dose-Dependent Decrease in Cell Viability
If you do not observe the expected cytotoxic effect of this compound, consider the following factors.
Potential Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Cell Line Resistance | The chosen cell line may lack sufficient CRBN expression or have other resistance mechanisms. | Confirm CRBN expression in your cell line. Consider testing a panel of different cell lines, including those known to be sensitive to CRBN modulators (e.g., MM1.S).[1] |
| Incorrect Assay Endpoint | The incubation time with this compound may be too short to induce a measurable effect on cell viability. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[7] |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough to detect subtle changes. | Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which measures metabolic activity.[7][15] |
| Compound Precipitation | This compound may precipitate in the aqueous culture medium at higher concentrations. | Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%). Visually inspect for precipitate after adding the compound to the medium.[7] |
Logical Flow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting logic for cell viability experiments.
Experimental Protocols
Protocol 1: In Vitro GSPT1 Degradation Assay
This protocol provides a general guideline for assessing the degradation of GSPT1 in a cell line of interest.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 4-hour incubation has been shown to be sufficient to observe GSPT1 degradation in MM1.S cells.[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Determine the protein concentration of the lysates and proceed with Western blot analysis as described in the workflow above.
Protocol 2: Cell Viability Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Viability Reagent Addition: Add the chosen cell viability reagent (e.g., MTT, MTS, or an ATP-based reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified in the assay protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. licorbio.com [licorbio.com]
- 12. Optimizing reduction of western blotting analytical variations: Use of replicate test samples, multiple normalization methods, and sample loading positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing GSPT1 Degradation with ZXH-1-161
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ZXH-1-161 to improve the efficiency of GSPT1 degradation. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce GSPT1 degradation?
A1: this compound is a potent and selective molecular glue degrader. It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING ligase 4 (CRL4) complex. This binding event creates a new surface on CRBN that is recognized by the G1 to S phase transition 1 (GSPT1) protein. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1][2][3]
Q2: What is the primary cellular consequence of GSPT1 degradation?
A2: GSPT1 is a crucial component of the translation termination complex. Its degradation leads to impaired translation termination, causing ribosomes to read through stop codons. This results in the production of aberrant proteins with C-terminal extensions, leading to cellular stress and activation of the Integrated Stress Response (ISR).[4] Ultimately, in many cancer cell lines, this leads to apoptosis.[5][6]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent anti-proliferative activity in multiple myeloma cell lines, such as MM1.S.[1][7] It has also been shown to induce GSPT1 degradation in other cancer cell lines, including the acute myeloid leukemia (AML) cell line MOLM-13 and the chronic myelogenous leukemia (CML) cell line K562.[8]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low GSPT1 degradation observed.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure proper storage of this compound as recommended. - Prepare fresh dilutions of the compound for each experiment. - Consider purchasing a new batch of the compound if degradation issues persist. |
| Low CRBN Expression | - Confirm CRBN expression levels in your cell line of interest via Western Blot or qPCR. - If CRBN expression is low, consider using a different cell line known to have robust CRBN expression (e.g., MM1.S, HEK293T). |
| Proteasome Inhibition | - Ensure that other compounds in your experimental cocktail do not have proteasome-inhibiting activity. - As a positive control for proteasome function, treat cells with a known proteasome inhibitor (e.g., MG132) and assess the accumulation of ubiquitinated proteins. |
| Suboptimal Treatment Conditions | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal GSPT1 degradation.[9] |
| Incorrect Experimental Procedure | - Carefully review the detailed experimental protocols provided in this guide. - Ensure accurate pipetting and cell seeding densities. |
Issue 2: High cellular toxicity observed at concentrations required for GSPT1 degradation.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - While this compound is reported to be selective for GSPT1, off-target effects can occur at high concentrations.[3] - Perform a proteomics analysis to identify other proteins that are downregulated upon treatment with this compound. - Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of this compound in your cell line and identify a therapeutic window. |
| Indirect Cytotoxicity | - GSPT1 degradation itself is cytotoxic to many cancer cells. The observed toxicity may be an on-target effect. - To confirm that the cytotoxicity is GSPT1-dependent, perform a rescue experiment by overexpressing a degradation-resistant mutant of GSPT1. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as protein expression profiles can change with extensive passaging. |
| Reagent Variability | - Use fresh, high-quality reagents, including cell culture media, serum, and antibodies. - Ensure consistent lot numbers for critical reagents. |
| Variations in Experimental Timing | - Standardize all incubation times, including compound treatment and antibody incubations. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MM1.S | Multiple Myeloma | IC50 | 0.039 µM (39 nM) | [1][7] |
| MOLM-13 | Acute Myeloid Leukemia | GSPT1 Degradation | Observed | [8] |
| K562 | Chronic Myelogenous Leukemia | GSPT1 Degradation | Observed | [8] |
| HEK293T | Embryonic Kidney | GSPT1 Degradation | Observed | [8] |
Note: DC50 and Dmax values for this compound in various cell lines are not extensively published. Researchers are encouraged to determine these values empirically for their specific cell line of interest.
Experimental Protocols
Western Blot for GSPT1 Degradation
Objective: To determine the extent of GSPT1 protein degradation following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 4 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[9]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control (e.g., GAPDH, β-actin) on the same membrane or a parallel gel.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the GSPT1 signal to the loading control.
-
In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of GSPT1 induced by this compound.
Materials:
-
This compound
-
HEK293T cells (or other easily transfectable cell line)
-
Plasmids encoding HA-tagged Ubiquitin and FLAG-tagged GSPT1 (optional, for overexpression)
-
Transfection reagent
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA or a denaturing lysis buffer containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Anti-FLAG or anti-GSPT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
-
Anti-HA or anti-ubiquitin antibody for detection
Procedure:
-
Transfection (Optional): If detecting ubiquitination of overexpressed protein, co-transfect cells with plasmids encoding HA-tagged Ubiquitin and FLAG-tagged GSPT1.
-
Compound Treatment: 24-48 hours post-transfection (or for endogenous protein), treat cells with this compound at the desired concentration and for the optimal time determined previously.
-
Proteasome Inhibition: 4-6 hours prior to cell lysis, add MG132 (10-20 µM) to the cell culture medium to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer that will effectively solubilize proteins and disrupt protein-protein interactions (a denaturing buffer is recommended to ensure detection of direct ubiquitination).
-
Boil and sonicate the lysates if using a denaturing buffer.
-
Dilute the denatured lysates with a non-denaturing buffer to allow for antibody binding.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG or anti-GSPT1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect the ubiquitination of GSPT1.
-
Translation Termination Reporter Assay
Objective: To functionally assess the impairment of translation termination due to GSPT1 degradation.
Materials:
-
This compound
-
Cell line of interest
-
Dual-luciferase reporter plasmid containing a primary reporter (e.g., Renilla luciferase), a stop codon, and a secondary, out-of-frame reporter (e.g., Firefly luciferase).
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the dual-luciferase reporter plasmid.
-
Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the dual-luciferase assay system protocol.
-
Luminescence Measurement: Measure both Renilla and Firefly luciferase activities using a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates read-through of the stop codon and thus, impaired translation termination.
Visualizations
Caption: Mechanism of this compound-mediated GSPT1 degradation.
Caption: Troubleshooting workflow for absent GSPT1 degradation.
Caption: General experimental workflow for studying GSPT1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
quality control measures for ZXH-1-161 experiments
Technical Support Center: ZXH-1-161 Experiments
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and standardized protocols for experiments involving the novel compound this compound.
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical first steps for ensuring quality control when starting a new batch of this compound?
A1: Before beginning any experiment, you must validate the identity, purity, and concentration of the new this compound batch. This involves:
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to confirm the molecular weight and structure match the expected specifications.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >98% is recommended for most cell-based assays.
-
Concentration Verification: Prepare a stock solution and verify its concentration using a spectrophotometer, if the compound has a known extinction coefficient, or through a quantitative analytical method like HPLC.
Q2: How should I properly prepare and store this compound stock solutions to prevent degradation?
A2: this compound is sensitive to light and freeze-thaw cycles.
-
Solvent: Dissolve this compound in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in light-protecting tubes (e.g., amber vials).
-
Storage: Store aliquots at -80°C. For daily use, a fresh aliquot should be thawed and kept on ice. Avoid storing the working solution at 4°C for more than 24 hours.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound across replicate experiments.
This is a common issue stemming from multiple potential sources. The following decision tree can help diagnose the cause.
Issue 2: The positive control in my cell viability assay is not showing the expected effect.
A failing positive control invalidates the entire experiment.
-
Check Reagent: Ensure the positive control (e.g., Staurosporine, Doxorubicin) has not expired and was stored correctly.
-
Cell Responsiveness: Verify that the cell line used is sensitive to the chosen positive control. Passage number can affect sensitivity; it's recommended to use cells within a consistent, low passage range (e.g., passages 5-15).
-
Assay Reader Settings: Confirm that the plate reader's filters and settings are correct for the assay's fluorescence or absorbance wavelength.
Issue 3: I observe precipitation of this compound in the cell culture media.
Compound precipitation leads to inaccurate dosing and should be addressed immediately.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in aqueous media. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects and improve solubility.
-
Media Components: Serum proteins in the media can sometimes interact with compounds. Test solubility in both serum-free and serum-containing media.
-
Solution: Perform a visual inspection of the highest concentration wells before and after adding to cells. If precipitation is observed, the maximum concentration used in the experiment must be lowered.
Key Experimental Protocols & Data
Protocol: Quality Control of Cell Seeding Density
Consistent cell numbers are crucial for reproducible results. This protocol uses a standard cell viability assay to ensure seeding accuracy.
-
Preparation: Prepare a single-cell suspension from a healthy culture (<80% confluency).
-
Counting: Count cells using a hemocytometer or an automated cell counter. Perform the count in triplicate.
-
Seeding: Plate cells in a 96-well plate at the desired density (e.g., 5,000 cells/well). Include "no cell" blank wells.
-
Incubation: Allow cells to adhere and grow for the standard pre-treatment time (e.g., 24 hours).
-
Assay: Perform a viability assay (e.g., using Resazurin or CellTiter-Glo®).
-
Analysis: Calculate the Coefficient of Variation (CV) for the viability signal across all seeded wells.
Table 1: Acceptance Criteria for QC Metrics
| Parameter | Metric | Acceptance Criterion | Recommended Action if Failed |
| Compound Purity | HPLC Analysis | >98% Peak Area | Re-purify or acquire a new batch. |
| Cell Seeding | Coefficient of Variation (CV) | <15% | Review cell counting and pipetting technique. |
| Assay Viability | Z'-factor | >0.5 | Optimize assay parameters (controls, incubation time). |
| DMSO Control | Cell Viability vs. Untreated | >95% | Lower final DMSO concentration. |
Visualized Workflows and Pathways
Standard Experimental Workflow
The following diagram outlines the critical steps and integrated QC checks for a standard dose-response experiment with this compound.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of the hypothetical "Kinase B" in the MAPK cascade, understanding the pathway is key to designing mechanistic studies.
dealing with unexpected phenotypes in ZXH-1-161 treated cells
Technical Support Center: ZXH-1-161
Welcome to the technical support center for this compound, a potent and selective allosteric inhibitor of MEK1 and MEK2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes observed during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. By binding to a pocket adjacent to the ATP-binding site, this compound locks MEK1/2 in an inactive conformation, preventing their phosphorylation by RAF kinases. This leads to the inhibition of ERK1/2 phosphorylation and subsequent downstream signaling, which is crucial for cell proliferation, survival, and differentiation.[1]
Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?
A2: In cell lines with activating mutations in BRAF or RAS, which lead to the over-activation of the MEK/ERK pathway, this compound is expected to inhibit cell proliferation and induce apoptosis.[2] A summary of expected quantitative outcomes is provided in the table below.
| Parameter | Expected Outcome | Cell Line Example |
| p-ERK1/2 Levels | >80% reduction | A375 (BRAF V600E) |
| Cell Viability (IC50) | 1-50 nM | A375, SK-MEL-28 |
| Apoptosis (Caspase-3/7 activity) | >3-fold increase | A375, HT-29 |
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be highly selective for MEK1/2, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. Some MEK inhibitors have been reported to affect calcium homeostasis or mitochondrial respiration.[3][4][5] It is recommended to perform a kinase panel screen to determine the selectivity profile of this compound in your experimental system.
Troubleshooting Unexpected Phenotypes
Scenario 1: Reduced or No Efficacy in a BRAF or RAS Mutant Cell Line
Q: I am not observing the expected decrease in cell viability in my BRAF/RAS mutant cell line after treatment with this compound. What could be the cause?
A: Several factors can contribute to a lack of response to MEK inhibitors, even in cell lines with activating mutations in the MAPK pathway. These can include intrinsic or acquired resistance mechanisms.[2][6]
Troubleshooting Steps:
-
Confirm Target Engagement: The first step is to verify that this compound is inhibiting its intended target, MEK1/2, in your cells. This can be assessed by measuring the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2.
-
Experiment: Western Blot for p-ERK1/2 and total ERK1/2.
-
Expected Outcome: A significant reduction in the p-ERK1/2 to total ERK1/2 ratio.
-
-
Investigate Pathway Reactivation: If target engagement is confirmed, the lack of efficacy could be due to the reactivation of the MAPK pathway through feedback mechanisms.[1]
-
Assess for Resistance Mechanisms: Resistance to MEK inhibitors can arise from mutations in MEK1/2 that prevent drug binding, or through the activation of bypass signaling pathways, such as the PI3K-Akt pathway.[9][10][11]
-
Experiment: Sequence the MAP2K1 and MAP2K2 genes to check for mutations.
-
Experiment: Western blot for key components of the PI3K-Akt pathway (e.g., p-Akt, p-S6).
-
Scenario 2: Paradoxical Activation of the MAPK Pathway
Q: I am observing an increase in p-ERK1/2 levels after treating my cells with this compound. Why is this happening?
A: This phenomenon, known as paradoxical activation, can occur with some RAF and MEK inhibitors in cells with wild-type BRAF and mutant RAS.[7][12][13] The binding of the inhibitor can promote the dimerization and activation of RAF kinases, leading to increased MEK and ERK phosphorylation.[8][13]
Troubleshooting Steps:
-
Confirm Cellular Context: Verify the BRAF and RAS mutation status of your cell line. Paradoxical activation is more common in RAS mutant, BRAF wild-type cells.[7]
-
Dose-Response Analysis: Perform a dose-response experiment and measure p-ERK1/2 levels. Paradoxical activation may occur at specific concentrations of the inhibitor.
-
Investigate RAF Dimerization:
-
Experiment: Co-immunoprecipitation of RAF isoforms (e.g., BRAF and CRAF) to assess dimer formation in the presence of this compound.
-
Scenario 3: Unexpected Cytotoxicity in a Non-Responsive or Wild-Type Cell Line
Q: My wild-type cell line, which should not be sensitive to MEK inhibition, is showing significant cell death after treatment with this compound. What could be the reason?
A: Unexpected cytotoxicity could be due to off-target effects of the compound.[14]
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: To identify potential off-target kinases that might be inhibited by this compound and responsible for the observed cytotoxicity. Several commercial services are available for this purpose.[15][16][17][18][19]
-
Assess Cellular Stress Pathways:
-
Experiment: Western blot for markers of cellular stress, such as p-JNK and p-p38.
-
Experiment: Measure the production of reactive oxygen species (ROS).
-
-
Evaluate Mitochondrial Function: Some kinase inhibitors can interfere with mitochondrial respiration.[3]
-
Experiment: Perform a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of ERK1/2 and other signaling proteins.[20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).[20]
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.[20]
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.[20]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic and cytostatic effects of this compound.[21][22][23]
Materials:
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).[22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Remove the media and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[23]
Protocol 3: Phospho-Proteomics Sample Preparation
This protocol provides a general workflow for preparing samples for mass spectrometry-based phospho-proteomics analysis.[24][25][26]
Materials:
-
Lysis buffer with protease and phosphatase inhibitors.
-
DTT and iodoacetamide.
-
Sequencing-grade trypsin.
-
C18 desalting columns.
Procedure:
-
Lyse cells and quantify protein concentration.
-
Reduce and alkylate the protein lysates.
-
Digest proteins with trypsin overnight.[24]
-
Enrich for phosphopeptides using an enrichment kit according to the manufacturer's instructions.
-
Desalt the enriched phosphopeptides using C18 columns.
-
Analyze the samples by LC-MS/MS.
Visualizations
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinase Selectivity Profiling Services [promega.com]
- 16. pharmaron.com [pharmaron.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assayquant.com [assayquant.com]
- 19. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Selectivity: ZXH-1-161 vs. CC-885
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Cereblon (CRBN) E3 ligase modulators: ZXH-1-161 and CC-885. Both compounds function as "molecular glues," inducing the degradation of specific cellular proteins (neosubstrates) by redirecting the activity of the CRBN E3 ubiquitin ligase complex. However, their selectivity—the range of proteins they target for degradation—differs significantly, a critical factor in their potential therapeutic applications and toxicity profiles.
Executive Summary
This compound emerges as a highly selective degrader, primarily targeting the translation termination factor GSPT1. In stark contrast, CC-885 exhibits a broader degradation profile, targeting GSPT1 along with a number of other proteins, including the transcription factors IKZF1 and IKZF3, and kinases such as CK1α and PLK1. This distinction positions this compound as a more precise chemical probe for studying the consequences of GSPT1 degradation and as a potential therapeutic agent with a theoretically wider therapeutic window.
Data Presentation: Quantitative Selectivity
| Target Protein | This compound | CC-885 |
| Primary Target | ||
| GSPT1 | Potent Degrader | Potent Degrader |
| Known Off-Targets/Neosubstrates | ||
| IKZF1 | No significant degradation | Degraded |
| IKZF3 | No significant degradation | Degraded |
| CK1α | No significant degradation | Degraded |
| BNIP3L | Not reported | Degraded[1] |
| PLK1 | Not reported | Degraded[2] |
| CDK4 | Not reported | Degraded |
| Reported Potency | ||
| Antiproliferative IC50 (MM1.S cells) | 39 nM[3][4] | - |
| Global Proteomics Observations | Highly selective for GSPT1/2 with minimal off-targets observed.[5] | Induces degradation of numerous proteins at 0.1 µM in MM1.S cells.[5] |
Signaling Pathway and Mechanism of Action
Both this compound and CC-885 operate by hijacking the CRL4CRBN E3 ubiquitin ligase complex. They bind to the substrate receptor CRBN, creating a novel interface that recruits specific neosubstrates. This ternary complex formation (CRBN-modulator-neosubstrate) leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. The selectivity of each modulator is determined by the specific protein-protein interactions it facilitates between CRBN and the neosubstrate.
Caption: CRBN modulator-induced protein degradation pathway.
Experimental Protocols
The selectivity of this compound and CC-885 is primarily determined through global quantitative proteomics and validated by orthogonal methods like Western blotting.
Global Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of protein degradation induced by the compound.
Caption: Workflow for identifying neosubstrates using quantitative proteomics.
Methodology:
-
Cell Culture and Treatment: Human multiple myeloma (MM.1S) cells, both wild-type and CRBN-knockout, are cultured to a suitable density. Cells are then treated with the test compound (e.g., 1 µM this compound or 0.1 µM CC-885) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[5]
-
Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed. The protein concentration is determined, and equal amounts of protein from each sample are reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with isobaric tandem mass tags (TMTs). This allows for multiplexing of samples, enabling simultaneous analysis and precise relative quantification.
-
LC-MS/MS Analysis: The labeled peptide mixture is fractionated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra are used to identify and quantify proteins. The relative abundance of each protein in the compound-treated samples is compared to the vehicle control. Proteins showing a statistically significant decrease in abundance are identified as potential neosubstrates.
Western Blotting for Target Validation
This technique is used to confirm the degradation of specific proteins identified through proteomics or hypothesized as targets.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with a dose-range of the compound for a set time (e.g., 4 hours).[3] Cells are then lysed, and total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-GSPT1, anti-IKZF1). A loading control antibody (e.g., anti-GAPDH, anti-vinculin) is used to ensure equal protein loading across lanes.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and semi-quantification of the target protein levels. A reduction in the band intensity corresponding to the target protein in compound-treated lanes compared to the control indicates degradation.
Conclusion
The available evidence strongly indicates that this compound is a significantly more selective GSPT1 degrader than CC-885. While CC-885 has been instrumental in identifying GSPT1 as a therapeutic target, its broader selectivity profile, which includes the degradation of multiple other proteins, may lead to off-target effects and associated toxicities.[6] The high selectivity of this compound makes it a superior tool for dissecting the specific biological functions of GSPT1 and a more promising candidate for therapeutic development where a focused GSPT1-degrading activity is desired. Researchers utilizing these molecules should consider these selectivity differences when interpreting experimental results and designing future studies.
References
- 1. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to GSPT1 Molecular Glue Degraders: ZXH-1-161 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of GSPT1 (G1 to S phase transition 1) has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2] Molecular glue degraders that co-opt the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of GSPT1 have shown potent anti-tumor activity.[3] This guide provides a detailed comparison of ZXH-1-161, a highly selective GSPT1 degrader, with other notable GSPT1 molecular glues, focusing on their performance, supporting experimental data, and methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
GSPT1 molecular glue degraders function by inducing a novel protein-protein interaction between the E3 ligase CRBN and GSPT1.[3] These small molecules bind to CRBN, altering its substrate specificity and creating a new binding surface that recruits GSPT1 as a "neosubstrate." This ternary complex formation (Degrader-CRBN-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Comparative Analysis of GSPT1 Degraders
The landscape of GSPT1 molecular glue degraders is rapidly evolving. While the first-in-class compound, CC-885, demonstrated the therapeutic potential of this approach, its clinical development was hindered by off-target activities. Newer agents like this compound and CC-90009 have been engineered for improved selectivity, a crucial attribute for a favorable therapeutic index.
In Vitro Activity and Selectivity
The potency of GSPT1 degraders is typically assessed by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell proliferation assays.
| Compound | Type | DC50 (GSPT1) | Cell Line | IC50 | Cell Line | Key Characteristics |
| This compound | Molecular Glue | Not explicitly quantified in sources, but potent degradation shown at 0.01-10 µM[3] | MM1.S | 39 nM[3] | MM1.S | Highly selective for GSPT1 over other known CRBN neosubstrates like IKZF1/3.[5][6] |
| CC-885 | Molecular Glue | Not specified in sources | - | ~18 nM[7] | MV4-11 | First-in-class GSPT1 degrader with broad activity, also degrading IKZF1, IKZF3, and CK1α.[3] |
| CC-90009 | Molecular Glue | Not specified in sources | - | Low nM activity reported[8] | AML models | Highly selective for GSPT1, developed to minimize off-target effects of CC-885.[8] |
| LYG-409 | Molecular Glue | 7.87 nM[9][10] | KG-1 | 9.50 nM[9][10] | KG-1 | Potent, selective, and orally bioavailable preclinical candidate.[9][10] |
| SJ6986 (Compound 6) | Molecular Glue | 9.7 nM (4h), 2.1 nM (24h) | MV4-11 | Not specified | - | Preclinical candidate with potent GSPT1 degradation. |
| MRT-2359 | Molecular Glue | Not specified in sources | - | 5 - 50 nM[4] | BT-747 | Orally active degrader in Phase 2 clinical trials for MYC-driven tumors.[4] |
This compound and its analogs have demonstrated superior selectivity for GSPT1 compared to CC-885. Proteomic studies revealed that while CC-885 downregulates a number of proteins, this compound and similar compounds selectively induce the degradation of GSPT1, with GSPT2 being the only other significantly downregulated protein in some cases. This high selectivity is a key advantage, potentially leading to a better safety profile.
In Vivo Antitumor Activity and Pharmacokinetics
The ultimate test of a drug candidate is its performance in vivo. Several GSPT1 degraders have shown promising antitumor activity in preclinical xenograft models and in clinical trials.
| Compound | In Vivo Model | Dosing | Antitumor Activity | Pharmacokinetics |
| CC-90009 | Phase 1 Clinical Trial (R/R AML) | Dose-escalation | Showed antileukemic activity with >90% GSPT1 degradation at higher doses.[8][11] | Dose-dependent plasma exposure.[11] Development was discontinued due to a combination of lack of short-term efficacy and changes in sponsor's objectives. |
| LYG-409 | MV4-11 AML Xenograft | 30 mg/kg | Tumor Growth Inhibition (TGI) = 94.34%[9][10] | Orally bioavailable.[9][10] |
| LYG-409 | 22Rv1 Prostate Cancer Xenograft | 60 mg/kg | TGI = 104.49%[9][10] | Orally bioavailable.[9][10] |
| MRT-2359 | NSCLC Xenograft | Starting at 1 mg/kg PO, QD | Showed anti-tumor activity.[4] | Oral bioavailability of ~50% in mice.[4] |
| Unnamed Preclinical Candidate | Mouse | 3 mg/kg PO | - | Oral bioavailability of 55%, Cmax of 0.78 µM, t1/2 of 2.3 hours.[4] |
These findings underscore the potential of selective GSPT1 degraders to translate their potent in vitro activity into in vivo efficacy. The oral bioavailability of newer candidates like LYG-409 and MRT-2359 is a significant advantage for clinical development.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of GSPT1 degraders. Below are methodologies for key assays.
Western Blotting for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cell lines (e.g., MM1.S, MV4-11)
-
6-well plates
-
GSPT1 degrader compounds and DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add an appropriate volume of RIPA buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against GSPT1 and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well plates
-
GSPT1 degrader compounds and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the GSPT1 degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V Staining)
This assay determines if the reduction in cell viability is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
GSPT1 degrader compounds and DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the GSPT1 degrader at various concentrations for a defined time period.
-
Cell Harvesting and Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Conclusion
The development of GSPT1 molecular glue degraders represents a significant advancement in targeted cancer therapy. While early compounds like CC-885 validated GSPT1 as a therapeutic target, their lack of selectivity posed challenges. Newer degraders, such as this compound, CC-90009, and promising preclinical candidates like LYG-409 and MRT-2359, demonstrate a clear trajectory towards more potent and highly selective agents. The superior selectivity of this compound for GSPT1 degradation makes it an invaluable tool for dissecting the specific biological consequences of GSPT1 loss and a strong foundation for the development of next-generation therapeutics with an improved safety profile. The continued exploration of this class of compounds holds great promise for the treatment of various cancers.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of GSPT1 Degraders: ZXH-1-161 and CC-90009
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to eliminate disease-driving proteins have emerged as a promising therapeutic modality. This guide provides a detailed head-to-head comparison of two such molecules, ZXH-1-161 and CC-90009, both of which selectively target the translation termination factor GSPT1 for proteasomal degradation. This comparison is based on currently available experimental data to assist researchers in selecting the appropriate tool compound for their studies in hematological malignancies and beyond.
Introduction
Both this compound and CC-90009 are potent CRBN modulators that function as molecular glues.[1][2] They bind to the CRBN E3 ligase, creating a novel protein interface that promotes the recruitment, ubiquitination, and subsequent degradation of GSPT1.[1][3] The degradation of GSPT1 has been identified as a key therapeutic vulnerability in certain cancers, particularly acute myeloid leukemia (AML) and multiple myeloma.[1][2] This guide will delve into the specifics of their mechanism of action, comparative efficacy, and the experimental protocols utilized to characterize these compounds.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action for both this compound and CC-90009 involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue, and the neosubstrate GSPT1. This proximity-induced ubiquitination leads to the degradation of GSPT1 by the 26S proteasome.[1][3]
The degradation of GSPT1, a crucial component of the translation termination complex, is thought to induce an integrated stress response (ISR) and subsequent apoptosis in cancer cells.[3][4] This mechanism provides a novel avenue for targeting cancer cells that may be resistant to conventional therapies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CC-90009. It is important to note that the experimental conditions, such as cell lines and assay duration, differ between the studies, which should be taken into consideration when comparing the values directly.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Assay Duration | IC50 | Citation |
| This compound | MM1.S (Multiple Myeloma) | 48 hours | 39 nM | [1] |
| CC-90009 | AML Cell Lines (various) | Not Specified | 3 - 75 nM | [2] |
| CC-90009 | AML Patient Samples (average) | Not Specified | 21 nM (EC50) | [2] |
Table 2: GSPT1 Degradation
| Compound | Cell Line | Treatment Conditions | Outcome | Citation |
| This compound | MM1.S | 0.01 - 10 µM for 4 hours | Dose-dependent reduction of GSPT1 levels | [1] |
| CC-90009 | AML Patient Samples | 100 nM for 24 hours | >70% GSPT1 reduction in 9 of 23 samples | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and CC-90009.
Western Blot Analysis for GSPT1 Degradation
This protocol is essential for visualizing and quantifying the degradation of the target protein, GSPT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
ZXH-1-161: A Paradigm Shift in GSPT1 Degradation Offers Enhanced Selectivity Over First-Generation Degraders
For Immediate Release
Researchers and drug development professionals now have access to a superior tool for investigating the therapeutic potential of G1 to S phase transition 1 (GSPT1) degradation. The second-generation GSPT1 degrader, ZXH-1-161, demonstrates significant advantages in selectivity compared to first-generation compounds like CC-885, minimizing off-target effects and providing a more precise instrument for cancer research. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advancements offered by this compound.
GSPT1, a key factor in translation termination, has emerged as a promising therapeutic target in oncology, particularly in acute myeloid leukemia (AML) and multiple myeloma.[1][2] Molecular glue degraders that induce the proteasomal degradation of GSPT1 via the E3 ubiquitin ligase Cereblon (CRBN) have shown potent anti-tumor activity.[3][4][5][6] However, the clinical development of first-generation GSPT1 degraders has been hampered by off-target effects due to the degradation of other proteins.[7] this compound was developed to address this challenge, offering a highly selective approach to GSPT1 degradation.
Superior Selectivity Profile of this compound
The primary advantage of this compound over first-generation GSPT1 degraders lies in its remarkable selectivity. Quantitative proteomics studies reveal that while CC-885 induces the degradation of numerous proteins, this compound selectively targets GSPT1 with minimal impact on the broader proteome.[1]
A study by Powell et al. in ACS Chemical Biology demonstrated that in MM1.S multiple myeloma cells, this compound (referred to as compound 29 in the study) selectively induced the degradation of GSPT1 with no other statistically significant downregulated targets.[1] In stark contrast, the first-generation degrader CC-885 led to the downregulation of a multitude of proteins, highlighting its promiscuous activity.[1]
Furthermore, immunoblot analysis confirmed that this compound and its analogs effectively degrade GSPT1 without affecting other known CRBN neosubstrates such as IKZF1 and IKZF3.[1] This high degree of selectivity minimizes the potential for off-target toxicities and provides a cleaner pharmacological tool for studying the specific consequences of GSPT1 depletion.
Potent Anti-Proliferative Activity
In addition to its enhanced selectivity, this compound maintains potent, CRBN-dependent anti-proliferative activity. In MM1.S wild-type multiple myeloma cells, this compound exhibits a half-maximal inhibitory concentration (IC50) of 39 nM.[8][9] This potent activity, coupled with its selectivity, underscores its potential as a valuable research tool and a foundation for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and the first-generation GSPT1 degrader, CC-885.
| Compound | Target | IC50 (MM1.S cells) | Selectivity | Reference |
| This compound | GSPT1 | 39 nM | Highly selective for GSPT1 | [8][9] |
| CC-885 | GSPT1 and other proteins | ~18 nM | Degrades multiple off-target proteins | [10] |
Table 1. Comparison of Anti-Proliferative Activity and Selectivity.
| Compound | Cell Line | Treatment | Key Findings | Reference |
| This compound (as compound 29) | MM1.S | 1 µM for 6 hours | Selective degradation of GSPT1 with no other statistically significant downregulated proteins observed in triplicate analysis. | [1] |
| CC-885 | MM1.S | 0.1 µM for 6 hours | Downregulation of numerous proteins, indicating broad off-target activity. | [1] |
Table 2. Summary of Quantitative Proteomics Data.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Western Blotting for GSPT1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of GSPT1 protein in cells following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., MM1.S)
-
GSPT1 degrader (this compound, CC-885)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-Vinculin, or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere (if applicable) and grow overnight. Treat cells with the desired concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 16, 24 hours).[11][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control.[12]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of the degraders.
Materials:
-
Cell line of interest
-
GSPT1 degrader
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells at a suitable density in a 96-well plate.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the GSPT1 degrader and a vehicle control.[13]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).[13]
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[13]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the drug-dependent interaction between CRBN and GSPT1.
Materials:
-
Cell line of interest
-
GSPT1 degrader
-
Co-IP lysis buffer
-
Antibody against CRBN or GSPT1
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the GSPT1 degrader or vehicle control. Lyse the cells with Co-IP lysis buffer.[14]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an anti-CRBN or anti-GSPT1 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer. Elute the proteins from the beads.[14]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN to detect the co-precipitated protein.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GSPT1 degraders, the downstream signaling consequences, and a typical experimental workflow.
Caption: Mechanism of GSPT1 degradation by this compound and its downstream cellular effects.
Caption: A typical experimental workflow for comparing GSPT1 degraders.
Conclusion
This compound represents a significant advancement in the development of GSPT1-targeting therapeutics. Its superior selectivity compared to first-generation degraders like CC-885 provides the research community with a more precise and reliable tool to investigate the biological functions of GSPT1 and its role in cancer. The data presented in this guide underscore the importance of selectivity in the design of targeted protein degraders and highlight this compound as a best-in-class molecule for preclinical studies.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CC-885|CAS 1010100-07-8|DC Chemicals [dcchemicals.com]
- 5. CC-885 | GSPT1 PROTAC | Probechem Biochemicals [probechem.com]
- 6. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tenovapharma.com [tenovapharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the High Selectivity of ZXH-1-161: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular glue degrader is paramount. This guide provides a detailed comparison of the cross-reactivity profile of ZXH-1-161, a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), with a particular focus on its high selectivity for the neo-substrate GSPT1.
This compound has emerged as a promising agent for targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. Its mechanism of action involves redirecting the CRBN E3 ligase to selectively ubiquitinate and subsequently degrade specific proteins. This guide summarizes the key experimental findings from quantitative proteomics studies that elucidate the exceptional selectivity of this compound.
Quantitative Cross-Reactivity Profile of this compound
Global quantitative proteomics has been employed to comprehensively assess the impact of this compound on the cellular proteome. The following table summarizes the key findings from a study by Powell et al. (2020), which compared the effects of this compound (referred to as compound 29 in the study) with the broader-spectrum CRBN modulator CC-885 in MM1.S multiple myeloma cells. The data represents the relative abundance of selected proteins following treatment.
| Protein Target | This compound (Compound 29) Treatment | CC-885 Treatment | Selectivity Profile |
| GSPT1 | Significantly Downregulated | Significantly Downregulated | Primary Target |
| GSPT2 | Downregulated | Not Reported | High homology to GSPT1 |
| IKZF1 | No Significant Change | Significantly Downregulated | High Selectivity |
| IKZF3 | No Significant Change | Significantly Downregulated | High Selectivity |
| CK1α | No Significant Change | Not Reported | High Selectivity |
| Other Proteins | No other statistically significant downregulated targets | Multiple other proteins downregulated | Highly Selective Profile |
Key Observation: The data unequivocally demonstrates that while CC-885 induces the degradation of its known targets GSPT1, IKZF1, and IKZF3, along with numerous other proteins, this compound exhibits a remarkably focused activity.[1] After a 6-hour treatment with 1 μM of this compound, GSPT1 was the only statistically significant downregulated protein identified in a triplicate analysis.[1] A singlicate analysis also showed the degradation of GSPT2, a close homolog of GSPT1.[1] In contrast, immunoblot analysis confirmed that this compound shows little to no degradation of the known CRBN neo-substrates IKZF1 and IKZF3.[1]
Experimental Protocols
The high-resolution assessment of this compound's selectivity was achieved through a state-of-the-art quantitative proteomics workflow.
Global Proteomics Analysis of Protein Abundance
This protocol outlines the key steps for tandem mass tag (TMT) based quantitative proteomics used to determine the selectivity of CRBN modulators.
1. Cell Culture and Treatment:
-
MM1.S multiple myeloma cells were cultured under standard conditions.
-
Cells were treated with either DMSO (vehicle control), 1 µM this compound, or 0.1 µM CC-885 for 6 hours.[1] Biological replicates were prepared for each condition.
2. Cell Lysis and Protein Extraction:
-
Cells were harvested by centrifugation.
-
Cell pellets were lysed in a buffer containing 8M urea, 50 mM NaCl, and 50 mM EPPS (pH 8.5), supplemented with protease and phosphatase inhibitors.
-
The lysate was homogenized by passing it through a 21-gauge needle and then clarified by centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Protein concentration was determined using a BCA assay.
3. Protein Digestion:
-
200 µg of protein from each sample was reduced with 10 mM TCEP and alkylated with 15 mM iodoacetamide.
-
Proteins were precipitated using a methanol/chloroform method to remove interfering substances.
-
The protein pellet was resuspended in 4M urea and digested overnight with LysC at room temperature.
-
The sample was then diluted to <1M urea and further digested with trypsin for 6 hours at 37°C.
4. Tandem Mass Tag (TMT) Labeling:
-
The resulting peptide digests were labeled with distinct TMT reagents according to the manufacturer's protocol. This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
-
The labeling reaction was quenched with hydroxylamine.
5. Mass Spectrometry Analysis (LC-MS3):
-
The labeled peptide samples were combined, desalted, and fractionated using high-pH reversed-phase chromatography.
-
Each fraction was analyzed by a high-resolution Orbitrap mass spectrometer using an LC-MS3 method. The MS3 approach minimizes ion interference, leading to more accurate quantification.
-
The mass spectrometer was programmed to acquire data in a data-dependent manner, selecting the most abundant precursor ions for fragmentation.
6. Data Analysis:
-
The raw mass spectrometry data was processed using a specialized software suite (e.g., Proteome Discoverer).
-
Peptides and proteins were identified by searching the data against a human protein database.
-
The TMT reporter ion intensities were used to calculate the relative abundance of each protein across the different treatment conditions.
-
Statistical analysis was performed to identify proteins that were significantly up- or downregulated upon treatment with this compound or CC-885 compared to the DMSO control.
Visualizing the Molecular Mechanism and Experimental Design
To further clarify the processes described, the following diagrams illustrate the signaling pathway of this compound-mediated GSPT1 degradation and the experimental workflow for the cross-reactivity studies.
Caption: this compound binds to CRBN, inducing the recruitment of GSPT1 to the CRL4-CRBN E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
Caption: Experimental workflow for determining the cross-reactivity of this compound using TMT-based quantitative proteomics.
References
ZXH-1-161: A Superior Molecular Tool for Selective GSPT1 Degradation in Research
In the landscape of targeted protein degradation, the emergence of selective and potent molecular tools is paramount for advancing our understanding of disease biology and developing novel therapeutics. For researchers investigating the role of G1 to S phase transition 1 (GSPT1), the molecular glue degrader ZXH-1-161 represents a significant leap forward. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to highlight its superiority as a research tool for dissecting GSPT1 function.
Unparalleled Selectivity: The Key Advantage of this compound
The primary advantage of this compound lies in its remarkable selectivity for GSPT1. Unlike broader-spectrum GSPT1 degraders such as CC-885, which also induce the degradation of other proteins like Ikaros (IKZF1) and Aiolos (IKZF3), this compound exhibits a clean degradation profile. This high selectivity is crucial for accurately attributing cellular phenotypes to the specific loss of GSPT1 function, thereby avoiding confounding effects from the degradation of other proteins.
This selectivity stems from a unique molecular interaction. Docking studies have revealed that this compound forms a critical hydrogen bond with Lys628 of GSPT1, a feature not observed with CC-885.[1] This specific interaction is believed to be a key determinant of its high selectivity.
Quantitative proteomics analysis has confirmed the superior selectivity of this compound. While CC-885 treatment in MM1.S multiple myeloma cells leads to the downregulation of numerous proteins, this compound selectively induces the degradation of GSPT1 with minimal off-target effects.[1]
Potent Anti-Proliferative Activity
This compound is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, demonstrating significant anti-proliferative activity in cancer cell lines that are dependent on GSPT1. This activity is entirely dependent on the presence of CRBN, confirming its mechanism of action as a molecular glue that hijacks the CRL4-CRBN complex to target GSPT1 for proteasomal degradation.
Comparative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to the well-characterized but less selective GSPT1 degrader, CC-885.
| Feature | This compound | CC-885 | Reference |
| IC50 (MM1.S cells, 48h) | 39 nM | Not explicitly stated in direct comparison | [2] |
| Primary Target | GSPT1 | GSPT1 | [1][3] |
| Known Off-Targets | GSPT2 (close homolog) | IKZF1, IKZF3, CK1α, and others | [1] |
| Mechanism of Action | CRBN-dependent GSPT1 degradation | CRBN-dependent GSPT1 degradation | [1][3] |
Visualizing the Mechanism and Consequences
To further illustrate the processes involved, the following diagrams depict the mechanism of action of this compound and the downstream consequences of GSPT1 degradation.
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: Downstream cellular consequences of GSPT1 degradation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Western Blot for GSPT1 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of GSPT1 in cells treated with this compound.
Materials:
-
MM1.S cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed MM1.S cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a DMSO control for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on multiple myeloma cells.
Materials:
-
MM1.S cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MM1.S cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a DMSO control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
Conclusion
This compound stands out as a superior research tool for the study of GSPT1 biology. Its high selectivity, stemming from a unique molecular interaction, allows for the precise interrogation of GSPT1 function without the confounding off-target effects associated with other degraders like CC-885. The potent, CRBN-dependent anti-proliferative activity of this compound further underscores its utility in cancer research. For scientists and drug development professionals aiming to unravel the complexities of GSPT1-related pathways, this compound offers an invaluable and precise instrument for their investigations.
References
Safety Operating Guide
Navigating the Disposal of ZXH-1-161: A Guide for Laboratory Professionals
Crucial Safety Information for the Handling and Disposal of the CRBN Modulator ZXH-1-161
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like this compound, a potent Cereblon (CRBN) modulator, is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not available, general best practices for the disposal of laboratory chemical waste provide a necessary framework. This guide offers essential information based on these established principles, designed to ensure the safe management of this compound in a research environment.
It is imperative for all personnel to obtain and thoroughly review the compound-specific Safety Data Sheet (SDS) from their supplier before handling or disposing of this compound. This document will contain detailed and verified procedures that supersede any general guidance.
General Disposal Protocol for Laboratory Chemicals
The following table outlines a general procedure for the disposal of chemical waste, which should be adapted in accordance with the specific guidance provided in the this compound SDS and local regulations.
| Step | Procedure | Key Considerations |
| 1. Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste. | Consult the compound-specific SDS for any additional required PPE. |
| 2. Waste Segregation | Dispose of this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted. | Incompatible chemicals can react dangerously. Ensure containers are clearly labeled with the chemical name and hazard symbols. |
| 3. Container Management | Use only approved, chemically resistant containers for hazardous waste. Keep containers securely closed when not in use. | Containers should be stored in a well-ventilated, designated waste accumulation area. |
| 4. Spill Management | In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). | Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. |
| 5. Final Disposal | Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. | Maintain all records of waste disposal as required by institutional and governmental regulations. |
Experimental Workflow for Chemical Waste Disposal
The logical flow for the proper disposal of a laboratory chemical like this compound is a systematic process designed to minimize risk to personnel and the environment.
Understanding the Signaling Pathway of this compound
This compound is a molecular glue that modulates the E3 ubiquitin ligase Cereblon (CRBN). Its mechanism of action involves inducing the degradation of specific target proteins, which is crucial for its therapeutic effects. The following diagram illustrates this signaling pathway.
By adhering to these general safety and disposal protocols, and by consulting the specific Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and contribute to the responsible advancement of scientific discovery.
Safeguarding Your Research: A Comprehensive Guide to Handling ZXH-1-161
Essential safety and logistical information for the potent CRBN modulator, ZXH-1-161, is detailed below, providing researchers, scientists, and drug development professionals with a clear operational and disposal plan. This guide establishes best practices for laboratory safety and chemical handling to ensure the integrity of your research and the safety of your team.
This compound is a potent Cereblon (CRBN) modulator that selectively induces the degradation of GSPT1, playing a crucial role in multiple myeloma research.[1] As a powerful compound, likely in powdered form, adherence to strict safety protocols is paramount to prevent exposure and ensure accurate experimental outcomes. While shipped as a non-hazardous chemical under ambient temperatures, its biological activity necessitates careful handling.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the recommended PPE, based on standard laboratory safety protocols for potent compounds.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free | Prevents skin contact. Double-gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Certified and properly functioning | Minimizes inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical. The following workflow outlines the key steps.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Donning PPE: Before entering the designated handling area, put on a lab coat, safety glasses, and nitrile gloves.
-
Prepare Workspace: Ensure the fume hood is operational. Place a weighing paper on the analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound powder onto the weighing paper.
-
Transfer: Transfer the powder to a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate disinfectant.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, weighing paper, and gloves, in the designated chemical waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves, goggles, lab coat) to prevent cross-contamination.
Understanding the Mechanism: this compound Signaling Pathway
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neo-substrate GSPT1. This proximity induces the ubiquitination and subsequent proteasomal degradation of GSPT1.
Disposal Plan
All materials contaminated with this compound, including surplus solutions and used consumables, must be treated as chemical waste. Follow your institution's guidelines for the disposal of chemical waste. Never dispose of this compound down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can confidently and safely work with the potent CRBN modulator this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
